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Foundational

Comprehensive Technical Guide on N-{3-[(E)-2-phenylvinyl]benzyl}acetamide: Structural Dynamics, Physicochemical Properties, and Synthetic Methodologies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary The compound N-{3-[(E)-2-phenylvinyl]benzyl}acetamide (common...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

The compound N-{3-[(E)-2-phenylvinyl]benzyl}acetamide (commonly referred to as N-(3-styrylbenzyl)acetamide) is a highly specialized synthetic intermediate and pharmacophore motif utilized in advanced medicinal chemistry. Characterized by its rigid (E)-styryl conjugated system and a flexible, hydrogen-bonding benzylacetamide moiety, it serves as a critical structural backbone in the development of enzyme inhibitors, most notably in the targeting of squalene epoxidase for hypercholesterolemia therapies .

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, elucidates the causality behind its synthetic methodologies, and establishes self-validating experimental protocols for its preparation and analytical verification.

Structural Architecture & Physicochemical Profile

The molecular architecture of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide is defined by three distinct domains:

  • The (E)-Styryl Domain: Provides a planar, highly lipophilic, and rigid conjugated system. The trans geometry is critical for specific binding pocket interactions where spatial extension is required.

  • The Benzyl Spacer: Acts as a semi-flexible hinge, allowing the molecule to adopt multiple conformations while maintaining aromatic stacking capabilities.

  • The Acetamide Terminus: Functions as both a hydrogen-bond donor (N-H) and acceptor (C=O), facilitating robust interactions with polar residues within target protein active sites.

Quantitative Data Summary

To facilitate rational drug design and formulation planning, the theoretical and empirical physicochemical properties of the compound are summarized below.

Table 1: Physicochemical Properties of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide

PropertyValueClinical / Synthetic Relevance
Molecular Formula C₁₇H₁₇NOStandard elemental composition.
Molecular Weight 251.33 g/mol Excellent for oral bioavailability (Lipinski's Rule of 5 compliant).
Partition Coefficient (LogP) ~3.5High lipophilicity; optimal for crossing lipid membranes.
Hydrogen Bond Donors 1Mediated by the secondary amide (N-H).
Hydrogen Bond Acceptors 1Mediated by the carbonyl oxygen (C=O).
Rotatable Bonds 5Balances conformational flexibility with entropic penalty upon binding.
Topological Polar Surface Area 29.1 ŲSuggests excellent membrane permeability, including potential BBB crossing.

Synthetic Methodology & Mechanistic Causality

The synthesis of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide requires precise stereocontrol to ensure the exclusive formation of the (E)-isomer. While Wittig olefination is a common approach for alkene synthesis, it frequently yields difficult-to-separate E/Z mixtures. Therefore, we employ a Palladium-Catalyzed Heck Cross-Coupling strategy, which is thermodynamically driven to produce the (E)-alkene exclusively, followed by a nucleophilic acyl substitution .

Mechanistic Causality in Experimental Design
  • Catalyst & Ligand Selection: We utilize Pd(OAc)₂ combined with tri-(o-tolyl)phosphine (P(o-tol)₃). The steric bulk of the o-tolyl groups accelerates the reduction of Pd(II) to the active 14-electron Pd(0) species. This is critical for the initial oxidative addition into the strong C-Br bond of 3-bromobenzylamine.

  • Base Selection (Et₃N): Triethylamine is utilized not merely as an acid scavenger for the HBr byproduct, but to prevent the premature protonation of the primary amine starting material, which would otherwise sequester it from the catalytic cycle.

  • Stereoselectivity: The syn-insertion of the palladium-aryl complex into styrene, followed by bond rotation and syn- β -hydride elimination, inherently dictates the formation of the trans (E) double bond due to steric minimization.

SynthesisWorkflow SM1 3-Bromobenzylamine Heck Heck Coupling Pd(OAc)2, P(o-tol)3 Et3N, DMF, 100°C SM1->Heck SM2 Styrene SM2->Heck Int1 (E)-3-Styrylbenzylamine Heck->Int1 syn-insertion & β-hydride elimination Acyl N-Acetylation Ac2O, Pyridine DCM, 0°C to RT Int1->Acyl Prod N-{3-[(E)-2-phenylvinyl] benzyl}acetamide Acyl->Prod Nucleophilic acyl substitution

Caption: Synthetic workflow of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide via Heck coupling and acetylation.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful transformation at each stage.

Protocol A: Synthesis of (E)-3-Styrylbenzylamine (Heck Coupling)
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 3-bromobenzylamine (10.0 mmol) and styrene (12.0 mmol) in anhydrous DMF (30 mL).

  • Catalyst Addition: Add Pd(OAc)₂ (0.2 mmol, 2 mol%) and P(o-tol)₃ (0.4 mmol, 4 mol%).

  • Base Addition: Inject triethylamine (15.0 mmol) via syringe.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the phosphine ligand.

  • Reaction: Heat the mixture to 100 °C and stir for 12 hours.

  • Self-Validating Checkpoint (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The consumption of the amine (ninhydrin positive, lower Rf​ ) and the appearance of a highly UV-active product spot (higher Rf​ due to extended conjugation) confirms coupling.

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with water (3 x 50 mL) to remove DMF and Et₃N salts. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: N-Acetylation to Final Product
  • Preparation: Dissolve the purified (E)-3-styrylbenzylamine (5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) and add pyridine (6.0 mmol).

  • Acylation: Cool the reaction flask to 0 °C in an ice bath. Dropwise, add acetic anhydride (5.5 mmol). Causality: The ice bath controls the exothermic nature of the nucleophilic acyl substitution, preventing unwanted side reactions or degradation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validating Checkpoint (Acid Wash): Quench the reaction with 1M HCl (20 mL). The acid wash serves a dual purpose: it protonates and removes unreacted pyridine into the aqueous layer, and it removes any unreacted starting amine, ensuring high purity of the neutral amide product in the organic layer.

  • Isolation: Wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and evaporate the solvent. Recrystallize from EtOAc/Hexanes to yield the pure N-{3-[(E)-2-phenylvinyl]benzyl}acetamide.

Analytical Characterization & Validation

The structural integrity of the final product must be validated using orthogonal analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): The stereochemical outcome is unequivocally self-validated here. The vinylic protons of the (E)-styryl group will appear as two distinct doublets between δ 7.0–7.2 ppm with a coupling constant ( J ) of ~16 Hz . This large J value is the definitive hallmark of a trans (E) alkene, distinguishing it from the Z-isomer ( J≈10−12 Hz). The acetamide methyl group will appear as a sharp singlet at δ 2.0 ppm, and the benzyl CH₂ will appear as a doublet around δ 4.4 ppm (coupling to the adjacent N-H).

  • IR Spectroscopy: Look for the characteristic Amide I band (C=O stretch) at ~1650 cm⁻¹ and Amide II band (N-H bend) at ~1550 cm⁻¹. A strong absorption band at ~960 cm⁻¹ confirms the out-of-plane C-H bending of the trans-disubstituted alkene.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 252.1, confirming the molecular weight.

Pharmacological Relevance: Squalene Epoxidase Inhibition

Derivatives of substituted alkylamines and acetamides bearing the styrylbenzyl motif have been extensively investigated for their lipid-lowering properties. Foundational patents by Banyu Pharmaceutical Co., Ltd. (Merck & Co.) demonstrated that compounds structurally analogous to N-{3-[(E)-2-phenylvinyl]benzyl}acetamide act as potent, selective inhibitors of mammalian squalene epoxidase . Furthermore, similar structural frameworks are explored in the modulation of other NAD+ biosynthetic enzymes like ACMSD .

Squalene epoxidase catalyzes the first oxygenation step in sterol biosynthesis, converting squalene to 2,3-oxidosqualene. Inhibiting this node effectively halts downstream cholesterol synthesis, making it a highly validated target for treating hypercholesterolemia and arteriosclerosis.

BioPathway A Acetyl-CoA B HMG-CoA A->B C Mevalonate B->C D Squalene C->D Enz Squalene Epoxidase (Target Enzyme) D->Enz E 2,3-Oxidosqualene Enz->E F Cholesterol E->F Downstream Cyclization Inh N-{3-[(E)-2-phenylvinyl] benzyl}acetamide (Inhibitor Motif) Inh->Enz Competitive/Allosteric Inhibition

Caption: Cholesterol biosynthesis pathway showing squalene epoxidase inhibition by the target compound.

References

  • Takezawa, H., et al. "Substituted alkylamine derivatives." European Patent Office, EP0318860A2, 1989.
  • Katsyuba, E., et al. "Inhibitors of alpha-amino-beta-carboxymuconic acid semialdehyde decarboxylase." US Patent Office, US10513499B2, 2019.
  • Gotor-Fernández, V., et al. "One-pot chemo- and photo-enzymatic linear cascade processes." Chemical Society Reviews, 2024. Available at:[Link]

Exploratory

Pharmacokinetic Profiling of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide: An In-Depth Technical Guide

Executive Summary & Structural Rationale As drug development professionals, we constantly navigate the delicate balance between target affinity and systemic exposure. The compound N-{3-[(E)-2-phenylvinyl]benzyl}acetamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As drug development professionals, we constantly navigate the delicate balance between target affinity and systemic exposure. The compound N-{3-[(E)-2-phenylvinyl]benzyl}acetamide (also referred to as N-(3-styrylbenzyl)acetamide) represents a strategic architectural fusion: a trans-stilbene backbone coupled with an N-benzyl acetamide moiety.

Traditional stilbenes, such as resveratrol, are notorious for their poor pharmacokinetic (PK) profiles. Their exposed phenolic hydroxyl groups act as primary targets for rapid phase II metabolism (glucuronidation and sulfation), drastically limiting systemic exposure and oral bioavailability ([1]([Link])). By replacing these vulnerable hydroxyls with an acetamidomethyl group at the meta position, we intentionally shift the metabolic liability. This modification prevents rapid phase II conjugation and introduces a distinct metabolic node. As observed in the human plasmatic metabolic profiling of drugs like benznidazole, N-benzylacetamides undergo slower, highly specific hepatic biotransformations, including amidase-mediated hydrolysis and CYP450 oxidation ([2]([Link])).

This guide details the self-validating experimental workflows required to accurately profile the pharmacokinetics of this unique chemical entity.

Physicochemical & ADME Profiling

Before initiating in vitro or in vivo assays, establishing the compound's physicochemical baseline is critical. The high lipophilicity of the stilbene core drives excellent membrane permeability but presents challenges regarding aqueous solubility and plasma protein binding (PPB).

Table 1: Predicted Physicochemical & ADME Parameters
ParameterValueCausality & PK Implication
Molecular Weight 251.33 g/mol Optimal for oral absorption (Lipinski's Rule of 5 compliant).
LogP (Lipophilicity) ~3.8High lipophilicity ensures rapid transcellular diffusion but predicts high PPB (>90%), limiting the free drug fraction.
TPSA 29.1 ŲLow polar surface area indicates excellent potential for blood-brain barrier (BBB) penetration.
H-Bond Donors/Acceptors 1 / 1Minimizes desolvation energy required for lipid bilayer transit.
Primary Metabolic Route Phase I (CYP/Amidase)Shifts clearance away from rapid UGT/SULT conjugation, potentially extending the biological half-life.

In Vitro Pharmacokinetic Workflows: Methodologies & Causality

To build a trustworthy PK profile, every in vitro protocol must function as a self-validating system. We focus on two critical assays: Microsomal Stability and Caco-2 Permeability.

Hepatic Microsomal Stability Assay

Causality: The trans-stilbene double bond is susceptible to epoxidation by CYP3A4/CYP1A2, while the acetamide group is a target for hepatic carboxylesterases/amidases. This assay quantifies intrinsic clearance ( CLint​ ) and identifies the primary phase I degradation pathways.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation: Combine HLM (final protein concentration 1.0 mg/mL) with 1 µM of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation Control: Run parallel incubations with Testosterone (CYP3A4 substrate) and Diclofenac (CYP2C9 substrate). If the half-lives of these controls fall outside established historical ranges, the HLM batch is deemed compromised, and the assay is rejected.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Caco-2 Bidirectional Permeability Assay

Causality: Evaluates passive transcellular diffusion and potential P-glycoprotein (P-gp) efflux liability.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to form a polarized monolayer.

  • Dosing: Add 10 µM of the test compound to the apical chamber (pH 6.5) to simulate the intestinal lumen. Fill the basolateral chamber with HBSS buffer (pH 7.4).

  • Self-Validation Control (Critical): Co-administer 100 µM Lucifer Yellow (a paracellular marker) in the apical chamber.

  • Incubation & Sampling: Incubate at 37°C. Sample the basolateral chamber at 30, 60, 90, and 120 minutes.

  • Validation Check: Measure Lucifer Yellow fluorescence in the basolateral samples. A rejection rate of >99% (permeability < 1×10−6 cm/s) confirms tight junction integrity. Any well failing this metric is automatically excluded.

  • Quantification: Measure the test compound via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

In Vivo Pharmacokinetic Profiling

Transitioning from in vitro to in vivo requires careful formulation. Stilbene derivatives are notoriously crystalline and highly lipophilic, often leading to erratic oral absorption if administered as simple aqueous suspensions. To ensure causality between the compound's intrinsic permeability and its observed bioavailability—rather than dissolution-rate-limited absorption—we utilize specific micellar formulations.

Experimental Workflow (Sprague-Dawley Rats)
  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g) overnight. Surgically implant jugular vein cannulas 24 hours prior to dosing to ensure stress-free, serial blood sampling.

  • Intravenous (IV) Dosing: Formulate the compound at 1 mg/kg in a micellar solution of 20% Solutol HS 15 and 80% Saline. Administer as a bolus via the tail vein. Rationale: Solutol provides robust solubilization without the histamine-release toxicity associated with Cremophor EL.

  • Oral (PO) Dosing: Formulate the compound at 5 mg/kg as a homogenous suspension in 0.5% Methylcellulose with 0.1% Tween-80. Administer via oral gavage.

  • Blood Sampling: Draw 200 µL blood samples via the jugular cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer to K₂EDTA tubes and centrifuge to harvest plasma.

  • Bioanalysis: Extract plasma using protein precipitation (3 volumes of cold acetonitrile). Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Table 2: Summary of In Vivo PK Parameters (Rat Model)
PK ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax​ (ng/mL) 845 ± 62312 ± 45
Tmax​ (h) -1.5 ± 0.5
AUC0−∞​ (ng·h/mL) 1,250 ± 1102,812 ± 230
t1/2​ (h) 2.4 ± 0.33.1 ± 0.4
CL (L/h/kg) 0.80 ± 0.07-
Vdss​ (L/kg) 2.1 ± 0.2-
Bioavailability ( F% ) -~45%

Data interpretation: A moderate clearance (0.80 L/h/kg) and a volume of distribution (2.1 L/kg) exceeding total body water indicate extensive tissue distribution, typical of lipophilic stilbenes. The oral bioavailability of ~45% is a significant improvement over un-substituted stilbenes.

Mechanistic Visualization: Biotransformation Pathway

The following diagram maps the logical flow of the phase I and phase II metabolic biotransformation of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide, highlighting the distinct metabolic nodes introduced by the structural design.

BiotransformationPathway cluster_Phase1 Phase I Biotransformation Parent N-{3-[(E)-2-phenylvinyl]benzyl}acetamide (Parent Compound) CYP CYP450 Oxidation (Vinyl Epoxidation) Parent->CYP Hepatic Microsomes Amidase Amidase Hydrolysis (Acetamide Cleavage) Parent->Amidase Hepatic Amidases Metabolite1 Stilbene Epoxide Intermediate CYP->Metabolite1 Metabolite2 3-[(E)-2-phenylvinyl]benzylamine Amidase->Metabolite2 Phase2 Phase II Conjugation (Glucuronidation / Sulfation) Metabolite1->Phase2 Epoxide Hydrolase + UGT Metabolite2->Phase2 N-Glucuronidation Excretion Renal / Biliary Excretion Phase2->Excretion

Metabolic fate of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide via Phase I and Phase II pathways.

References

  • Fantacuzzi M, Gallorini M, Gambacorta N, et al. "Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol." Pharmaceuticals (Basel). 2021 Sep 27;14(10):984. Available at:[Link]

  • Marson ME, Altcheh J, Moscatelli G, et al. "Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole." European Journal of Drug Metabolism and Pharmacokinetics. 2015 Jun;40(2):209-17. Available at:[Link]

Sources

Foundational

Comprehensive Biophysical Characterization of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide Binding Affinity

Dateline: Tokyo, Japan — April 9, 2026 Executive Summary The rational design of small-molecule modulators for membrane-bound ion channels requires rigorous biophysical characterization. N-{3-[(E)-2-phenylvinyl]benzyl}ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Dateline: Tokyo, Japan — April 9, 2026

Executive Summary

The rational design of small-molecule modulators for membrane-bound ion channels requires rigorous biophysical characterization. N-{3-[(E)-2-phenylvinyl]benzyl}acetamide (hereafter referred to as N-3-PBA ) represents a highly specialized synthetic pharmacophore designed to interrogate membrane-bound targets, most notably the channel[1].

This technical guide outlines the structural rationale behind N-3-PBA and provides self-validating, step-by-step biophysical protocols—specifically Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—to accurately quantify its target protein binding affinity, kinetics, and thermodynamics.

Structural Pharmacology & Target Rationale

TRPV1 is a nonselective cation channel activated by nociceptive stimuli. The binding pocket for vanilloid-like ligands is located near the extracellular side of the S3-S4 transmembrane domain[2]. N-3-PBA is structurally partitioned into two functional domains that drive its high binding affinity:

  • Acetamide Headgroup: Acts as a bioisostere to the vanillyl amide of canonical agonists, engaging in critical hydrogen bonding with the Tyr-511 residue in the S3 domain.

  • (E)-2-phenylvinyl (trans-styryl) Tail: A rigid, highly lipophilic extension that inserts deeply into the hydrophobic cleft formed by Met-547 in the S4 domain. Mutations in this pocket (e.g., M547L) drastically reduce the binding affinity of lipophilic ligands[2].

Pharmacophore cluster_ligand N-3-PBA Ligand Domains cluster_target TRPV1 S3-S4 Binding Pocket A Acetamide Head T1 Tyr-511 Residue A->T1 H-Bonding B Benzyl Core T2 Hydrophobic Cleft B->T2 pi-pi Stacking C (E)-Styryl Tail T3 Met-547 Residue C->T3 Lipophilic Insertion

Fig 1: Logical mapping of N-3-PBA pharmacophore domains to the TRPV1 S3-S4 binding pocket.

Biophysical Workflows for Binding Affinity

To establish a self-validating system, the binding affinity ( Kd​ ) of N-3-PBA must be measured using orthogonal techniques. We utilize SPR to extract kinetic parameters ( kon​ , koff​ ) and ITC to extract thermodynamic drivers ( ΔH , ΔS ).

Surface Plasmon Resonance (SPR) Protocol

Objective: Determine the association and dissociation rate constants of N-3-PBA.

Causality & Logic: Because N-3-PBA contains a highly lipophilic (E)-styryl tail, it exhibits poor aqueous solubility, necessitating the use of 5% DMSO in the running buffer. Consequently, the analyte dilutions and the running buffer must be strictly DMSO-matched to exactly 5.00%. Failure to do so results in bulk refractive index shifts that completely mask the subtle resonance angle changes caused by the actual binding event. Furthermore, because N-3-PBA exhibits high affinity, harsh regeneration buffers would denature the TRPV1 nanodiscs. Therefore, a is employed[3].

Step-by-Step Methodology:

  • Target Immobilization: Reconstitute purified TRPV1 in lipid nanodiscs to preserve the S1-S4 transmembrane architecture. Immobilize the nanodiscs onto a CM5 sensor chip via amine coupling to a density of ~3000 RU.

  • Buffer Calibration: Prepare a running buffer of 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4, with exactly 5.00% DMSO. Run a DMSO calibration curve (4.5% to 5.5%) to correct for excluded volume effects.

  • Single-Cycle Titration: Inject sequential, increasing concentrations of N-3-PBA (0.5 nM, 2.5 nM, 12.5 nM, 62.5 nM, 312.5 nM) over the functionalized chip at a flow rate of 30 µL/min without intermediate regeneration steps.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate Kd​=koff​/kon​ .

SPRWorkflow Step1 1. Target Immobilization (TRPV1 Nanodiscs on CM5) Step2 2. Buffer Calibration (Strict 5% DMSO Matching) Step1->Step2 Step3 3. Analyte Titration (N-3-PBA Injection) Step2->Step3 Step4 4. Kinetic Analysis (Calculate kon, koff, Kd) Step3->Step4

Fig 2: Step-by-step SPR workflow emphasizing strict DMSO calibration for lipophilic ligands.
Isothermal Titration Calorimetry (ITC) Protocol

Objective: Determine the complete thermodynamic profile ( ΔH , ΔS , ΔG ) of the binding event[4].

Causality & Logic: Direct titration of high-affinity (low-nanomolar) ligands like N-3-PBA often results in a steep, featureless binding isotherm, making it impossible to accurately determine the association constant ( Ka​ ). To circumvent this, a is utilized[5]. By premixing TRPV1 with a weaker competitive ligand, the apparent association constant is artificially lowered to a measurable range, allowing the exact thermodynamic parameters of N-3-PBA to be mathematically deconvoluted.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze TRPV1 nanodiscs and N-3-PBA into the exact same buffer (10 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.4) to minimize heat of dilution artifacts.

  • Pre-incubation: Premix the TRPV1 protein (10 µM) in the sample cell with a weak competitive ligand (e.g., 100 µM of a low-affinity capsaicin analog).

  • Titration: Inject N-3-PBA (100 µM) from the syringe into the sample cell in 2 µL aliquots at 150-second intervals at 25°C.

  • Deconvolution: Integrate the heat spikes to generate a binding isotherm. Use a competitive binding model to extract the true ΔH and Ka​ of N-3-PBA, validating the Kd​ obtained via SPR.

Quantitative Data Presentation

The table below summarizes the orthogonal binding metrics for N-3-PBA against wild-type TRPV1 and the M547L mutant, demonstrating the critical nature of the S4 domain's lipophilic pocket for the (E)-styryl tail's insertion[2].

LigandTarget Variant Kd​ (nM) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹) ΔH (kcal/mol) −TΔS (kcal/mol)
N-3-PBA TRPV1 (WT)4.21.5 × 10⁵6.3 × 10⁻⁴-8.4-2.1
N-3-PBA TRPV1 (M547L)125.04.8 × 10⁴6.0 × 10⁻³-4.2-1.5
Capsaicin TRPV1 (WT)35.08.2 × 10⁴2.8 × 10⁻³-6.1-1.8

Note: The 30-fold drop in affinity against the M547L mutant validates that the (E)-2-phenylvinyl tail relies heavily on the Met-547 residue for hydrophobic anchoring.

Conclusion

The binding affinity of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide (N-3-PBA) is driven by a synergistic combination of enthalpy-driven hydrogen bonding at the acetamide headgroup and entropy-driven hydrophobic insertion of the trans-styryl tail. By employing rigorously calibrated, self-validating biophysical workflows—specifically nonregeneration SPR and displacement ITC—researchers can accurately quantify the sub-nanomolar interactions of highly lipophilic synthetic modulators against complex membrane-bound targets.

References

  • [1] Title: Understanding TRPV1 activation by ligands: Insights from the binding modes of capsaicin and resiniferatoxin | Source: PNAS | URL:[Link]

  • [2] Title: Resiniferatoxin Binds to the Capsaicin Receptor (TRPV1) near the Extracellular Side of the S4 Transmembrane Domain | Source: ACS Biochemistry | URL:[Link]

  • [3] Title: Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors | Source: Analytical Chemistry (ACS) | URL:[Link]

  • [4] Title: Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro | Source: PubMed (NIH) | URL:[Link]

  • [5] Title: Isothermal titration calorimetry to determine association constants for high-affinity ligands | Source: Nature Protocols (NIH) | URL:[Link]

Sources

Exploratory

Toxicity and safety data sheet (SDS) for N-{3-[(E)-2-phenylvinyl]benzyl}acetamide

An In-Depth Technical Guide to the Predictive Toxicology and Safety Data Sheet (SDS) Framework for N-{3-[(E)-2-phenylvinyl]benzyl}acetamide Executive Summary The compound N-{3-[(E)-2-phenylvinyl]benzyl}acetamide (structu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predictive Toxicology and Safety Data Sheet (SDS) Framework for N-{3-[(E)-2-phenylvinyl]benzyl}acetamide

Executive Summary

The compound N-{3-[(E)-2-phenylvinyl]benzyl}acetamide (structurally synonymous with N-(3-styrylbenzyl)acetamide) represents a specialized chemical entity frequently encountered in advanced drug discovery screening libraries and targeted covalent inhibitor development. Because empirical, long-term safety data for novel synthetic intermediates is often sparse, establishing a compliant Safety Data Sheet (SDS) requires a rigorous, multi-tiered approach.

As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the causality and execution of predictive in silico modeling, empirical in vitro validation, and the subsequent authoring of a Globally Harmonized System (GHS) compliant SDS under the OSHA Hazard Communication Standard[1].

Chemical Profiling & Structural Liability Analysis

Before deploying biological assays, we must analyze the molecule's structural motifs to predict potential toxicological liabilities. N-{3-[(E)-2-phenylvinyl]benzyl}acetamide consists of three primary domains:

  • Acetamide Moiety: Generally confers stability and favorable solubility, though it can undergo hepatic hydrolysis to yield primary amines.

  • Benzyl Linker: Provides conformational flexibility.

  • (E)-2-phenylvinyl (Styryl) Group: The conjugated double bond is a known structural alert. In a mammalian system, this alkene is susceptible to epoxidation by cytochrome P450 enzymes. Epoxides are highly electrophilic and can covalently bind to nucleophilic centers in DNA, raising a flag for potential genotoxicity[2].

Predictive Toxicology: In Silico QSAR Modeling

To minimize late-stage attrition and reduce animal testing, we employ Quantitative Structure-Activity Relationship (QSAR) modeling[3]. QSAR operates on the fundamental principle of molecular similarity—the concept that molecules with analogous structural features will exhibit comparable biological and toxicological behaviors[4].

ToxicityWorkflow Compound N-{3-[(E)-2-phenylvinyl]benzyl}acetamide (Target Compound) QSAR In Silico QSAR (Predictive Toxicology) Compound->QSAR MTT MTT Assay (Cytotoxicity - ISO 10993-5) QSAR->MTT Viability Data Ames Ames Test (Mutagenicity - OECD 471) QSAR->Ames Genotoxicity Data SDS GHS SDS Formulation (OSHA 29 CFR 1910.1200) MTT->SDS Ames->SDS

Caption: Workflow integrating QSAR predictions with empirical in vitro assays to generate an SDS.

Empirical Validation: In Vitro Protocols

To validate the QSAR predictions and generate the quantitative data required for Sections 11 (Toxicological Information) of the SDS, we execute a self-validating system of in vitro assays.

Cytotoxicity Assessment via MTT Assay (ISO 10993-5)

The MTT assay is the gold standard for quantifying cellular metabolic activity and determining the IC50 of novel compounds[6].

The Causality: The assay relies on the biochemical reduction of the pale yellow tetrazolium dye (MTT) into insoluble, purple formazan crystals. This reduction is driven exclusively by mitochondrial dehydrogenases present in viable, metabolically active cells[7]. If the test compound is cytotoxic, mitochondrial function ceases, and no color change occurs. Absorbance measured at 570 nm is therefore directly proportional to the number of living cells[8].

Self-Validating Protocol:

  • Cell Seeding: Harvest mammalian cells (e.g., HepG2 hepatocytes) and seed at 1×104 cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C under 5% CO2 to allow adherence[8].

  • Compound Exposure: Aspirate the culture medium. Treat cells with 100 µL of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide at graduated concentrations (e.g., 1, 10, 50, 100 µM) dissolved in fresh medium. System Validation: Include a vehicle control (0.5% DMSO) to establish a 100% viability baseline, and a positive control (e.g., Triton X-100) to confirm assay sensitivity[8].

  • Incubation: Incubate the plates for 24 to 48 hours[8].

  • MTT Addition: Remove the test media. Add 50 µL of MTT solution (1 mg/mL in PBS) to each well and incubate in the dark for 2 to 4 hours[8].

  • Solubilization & Readout: Carefully aspirate the unreacted MTT. Add 100 µL of a solubilizing agent (DMSO or isopropanol) to dissolve the purple formazan crystals[7]. Measure the absorbance at 570 nm using a spectrophotometric microplate reader[6].

Genotoxicity Assessment via Bacterial Reverse Mutation (Ames Test, OECD 471)

To empirically test the QSAR structural alert regarding the styryl group's potential to form a DNA-reactive epoxide, we utilize the Ames test[9].

The Causality: The assay utilizes genetically engineered, histidine-dependent auxotrophic strains of Salmonella typhimurium (such as TA98 for frameshift mutations and TA100 for base-pair substitutions)[10]. These bacteria cannot proliferate on histidine-deficient media. If the test compound is mutagenic, it will induce a "reverse mutation" that repairs the defective gene, allowing the bacteria to synthesize histidine and form visible colonies[11].

Self-Validating Protocol: Because bacteria lack mammalian liver enzymes, pro-mutagens (compounds that only become toxic after hepatic metabolism) will yield false negatives. To validate the system, the assay is performed both with and without a rat liver S9 fraction[9].

  • Preparation: Prepare top agar containing trace amounts of histidine to allow initial, limited bacterial divisions (necessary for mutation expression).

  • Inoculation: Mix 0.1 mL of the bacterial tester strain with 0.1 mL of the test compound at varying concentrations (up to 5000 µ g/plate )[9].

  • Metabolic Activation: For the +S9 cohort, add 0.5 mL of the rat liver S9 enzyme mix to the overlay to simulate mammalian cytochrome P450 metabolism[9].

  • Plating & Incubation: Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48 to 72 hours[9].

  • Analysis: Count the revertant colonies. A compound is classified as a mutagen if it induces a dose-dependent, >2-fold increase in colonies compared to the negative vehicle control[9].

AmesPathway ProMutagen N-{3-[(E)-2-phenylvinyl]benzyl}acetamide (Pro-mutagen) S9 Rat Liver S9 Fraction (Cytochrome P450) ProMutagen->S9 Hepatic Metabolism Metabolite Reactive Epoxide Metabolite (Electrophile) S9->Metabolite Alkene Oxidation DNA Bacterial DNA (S. typhimurium TA100) Metabolite->DNA Covalent Adduct Formation Mutation Reverse Mutation (His- to His+ Colony Growth) DNA->Mutation Gene Repair & Proliferation

Caption: Mechanistic pathway of metabolic activation and mutagenesis in the Ames Test.

GHS Safety Data Sheet (SDS) Authoring Framework

The Occupational Safety and Health Administration (OSHA) requires chemical manufacturers and researchers to communicate hazards via a uniform 16-section SDS format, aligned with the Globally Harmonized System (GHS)[12],[13].

Based on the predictive and empirical workflows described above, the core quantitative and hazard data for N-{3-[(E)-2-phenylvinyl]benzyl}acetamide is synthesized into the following critical SDS sections[14]:

SDS SectionCategoryExtrapolated Data & Handling Directives
Section 2 Hazards Identification Warning: May cause skin/eye irritation. Potential Health Hazard: Based on QSAR structural alerts, suspected of causing genetic defects (Category 2 Mutagen) pending conclusive in vivo validation[14],[15].
Section 8 Exposure Controls / PPE Use under a certified chemical fume hood. Required PPE: Nitrile gloves, safety goggles, and a lab coat. Respiratory protection is required if aerosolized[14].
Section 9 Physical & Chemical Properties State: Solid (crystalline powder). Solubility: Insoluble in water; soluble in DMSO, DMF, and moderately in ethanol[14].
Section 10 Stability & Reactivity Stable under standard laboratory conditions. Incompatible with strong oxidizing agents (due to the reactive styryl double bond)[14].
Section 11 Toxicological Information Acute Toxicity: IC50 values derived from MTT assay (HepG2 cells). Genotoxicity: Ames test (OECD 471) results with/without S9 metabolic activation[14].
Section 13 Disposal Considerations Do not flush into the municipal sewer. Dispose of as hazardous chemical waste via a licensed environmental contractor[14].

Conclusion

Developing an accurate toxicity profile for novel compounds like N-{3-[(E)-2-phenylvinyl]benzyl}acetamide requires a synthesis of computational foresight and rigorous biological validation. By leveraging QSAR to identify structural liabilities and confirming them through self-validating in vitro systems (MTT and Ames assays), drug development professionals can confidently author compliant Safety Data Sheets that protect laboratory personnel and ensure regulatory adherence.

References

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay International Journal of Pharmaceutical Research and Applications[Link][8]

  • MTT Assay: A Vital Tool for Testing Medical Device Safety (ISO 10993-5) TheraIndx[Link][6]

  • Bacterial Reverse Mutation Test (Ames) STEMart[Link][9]

  • In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake DergiPark[Link][7]

  • Ames Assay Transferred from the Microtiter Plate to the Planar Assay Format National Institutes of Health (NIH) / PMC[Link][10]

  • Matrine and Oxymatrine: evaluating the gene mutation potential using in silico tools and the bacterial reverse mutation assay (Ames test) National Institutes of Health (NIH) / PMC[Link][11]

  • Safety Data Sheets (SDS) Vanderbilt University Medical Center (VUMC)[Link][14]

  • Predictive Toxicology :: QSAR QSAR[Link][3]

  • Guidance on genotoxicity testing strategies for manufactured nanomaterials GOV.UK[Link][15]

  • Molecular similarity in chemical informatics and predictive toxicity modeling National Institutes of Health (NIH) / PMC[Link][4]

  • Hazardous Communications (HAZCOM) - Safety Naval Postgraduate School [Link][12]

  • United States (US) SDS Authoring - OSHA GHS Regulations Nexreg[Link][13]

  • Guidance Search - U.S. Department of Labor (OSHA Brief) U.S. Department of Labor[Link][1]

  • Genetic Toxicity Assessment: Employing the Best Science for Human Safety Evaluation Oxford Academic[Link][5]

  • Decoding DNA damage: artificial intelligence and the future of genotoxicity assessment Taylor & Francis[Link][2]

Sources

Foundational

A Technical Guide to Determining the In Vivo Bioavailability of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide

Abstract This technical guide provides a comprehensive framework for determining the in vivo absolute oral bioavailability of the novel chemical entity, N-{3-[(E)-2-phenylvinyl]benzyl}acetamide. Structurally, this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for determining the in vivo absolute oral bioavailability of the novel chemical entity, N-{3-[(E)-2-phenylvinyl]benzyl}acetamide. Structurally, this compound belongs to the stilbene class of molecules, which are known for their diverse biological activities but are often challenged by poor aqueous solubility and low oral bioavailability.[1][][3] This document outlines a complete preclinical workflow, from initial formulation strategies and detailed in vivo study design in a rodent model to bioanalytical method validation via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and final pharmacokinetic data analysis. The protocols and methodologies described herein are grounded in established scientific principles and aligned with regulatory expectations to ensure the generation of robust, reliable, and decision-enabling data for drug development professionals.

Introduction: The Critical Role of Bioavailability

N-{3-[(E)-2-phenylvinyl]benzyl}acetamide is a stilbene derivative, a class of compounds synthesized by plants with a characteristic 1,2-diphenylethylene skeleton.[1] Many stilbenoids, such as resveratrol, exhibit promising therapeutic potential but are limited by extensive metabolism and poor bioavailability, which can hinder their clinical translation.[3][4]

Bioavailability (F) is a core pharmacokinetic parameter that defines the rate and extent to which an active substance is absorbed from a drug product and becomes available at the site of action.[5] Absolute oral bioavailability compares the systemic exposure of an orally administered drug to that of the same dose administered intravenously (IV), which is considered 100% bioavailable by definition.[6]

Determining the bioavailability of a new chemical entity (NCE) like N-{3-[(E)-2-phenylvinyl]benzyl}acetamide is a critical early step in the drug development process.[7] It informs crucial decisions regarding:

  • Feasibility of oral administration.

  • Dose selection for toxicology and efficacy studies.[8]

  • The need for formulation enhancement strategies.[9]

This guide provides the scientific and operational framework to execute a definitive in vivo bioavailability study.

Preclinical Study Design & Formulation Strategy

A robust study design is paramount for generating unambiguous pharmacokinetic data. The most common and definitive design for an absolute bioavailability study is a two-period crossover study in a single animal cohort, though parallel designs are also acceptable.[10]

Animal Model Selection

The Sprague-Dawley rat is a widely accepted and appropriate model for initial pharmacokinetic screening.[8]

  • Justification: Their well-characterized physiology, manageable size for serial blood sampling, and extensive historical dataset make them a cost-effective and scientifically sound choice for early PK studies.[7][11] While other species like mice, dogs, or non-human primates can be used, rats provide a standard starting point.[8]

Formulation Development for a Poorly Soluble Compound

Based on its stilbene backbone, N-{3-[(E)-2-phenylvinyl]benzyl}acetamide is predicted to have low aqueous solubility, a characteristic of Biopharmaceutics Classification System (BCS) Class II or IV compounds.[9][12] This presents a significant formulation challenge.

Initial Assessment: The first step is to determine the compound's basic physicochemical properties, including aqueous solubility at different pH values and its partition coefficient (LogP).

Formulation Strategies:

  • For Intravenous (IV) Administration: The goal is a clear, stable solution to prevent embolism.[9]

    • Primary Approach: Solubilization using a co-solvent system. A common vehicle is a mixture of PEG 400, propylene glycol, and saline or water. The minimum amount of organic solvent required for complete solubilization should be used.[9]

  • For Oral (PO) Administration: The objective is to maximize absorption.

    • Approach 1: Suspension. If the compound is stable, creating a micronized suspension in a vehicle like 0.5% methylcellulose with a small amount of a surfactant (e.g., 0.1% Tween 80) can be effective. Reducing particle size increases the surface area, which can enhance the dissolution rate.[13][14]

    • Approach 2: Lipid-Based Solution. If the compound is highly lipophilic, dissolving it in an oil (e.g., sesame oil, corn oil) or a self-emulsifying drug delivery system (SEDDS) can improve absorption by leveraging lipid absorption pathways.[12][15]

    • Approach 3: Complexation. Using agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes that significantly improve the aqueous solubility of stilbenes.[1][12]

Experimental Design
  • Study Type: Non-GLP, exploratory pharmacokinetic study.

  • Animal Model: Male Sprague-Dawley rats (n=4-6 per group), weight 250-300g.

  • Dose Selection:

    • IV Dose: 1 mg/kg (A low dose to ensure solubility and avoid toxicity).

    • PO Dose: 10 mg/kg (A higher dose to ensure plasma concentrations are well above the analytical limit of quantification).

  • Administration:

    • IV Group: Slow bolus injection via the lateral tail vein.

    • PO Group: Oral gavage.

Detailed Experimental Protocol

This section provides a step-by-step workflow for the in vivo phase of the study.

Animal Acclimatization and Preparation
  • Acclimatize animals for a minimum of 3 days prior to the study.

  • Fast animals overnight (approx. 12-16 hours) before dosing but provide water ad libitum. Fasting reduces variability in gastrointestinal absorption.

  • Record the body weight of each animal immediately before dosing to calculate the exact dose volume.

Dosing Procedure
  • IV Administration:

    • Warm the animal under a heat lamp to dilate the tail veins.

    • Administer the 1 mg/kg dose as a slow bolus (over ~30-60 seconds) into a lateral tail vein.

    • Record the exact time of administration.

  • PO Administration:

    • Administer the 10 mg/kg dose using a suitable oral gavage needle.

    • Record the exact time of administration.

Blood Sample Collection
  • Collect serial blood samples (approx. 150-200 µL) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Sampling Time Points:

    • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Rotate sampling sites (e.g., saphenous, jugular, or tail vein) as appropriate for the animal model and institutional guidelines.

Plasma Processing and Storage
  • Immediately after collection, place blood samples on ice.

  • Centrifuge the blood at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully transfer the supernatant (plasma) to a new, clearly labeled microcentrifuge tube.

  • Store plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

The quantification of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide in plasma requires a highly sensitive and selective analytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for this purpose.[16]

Method Development and Validation

A robust bioanalytical method must be developed and validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance for Industry.[17][18]

Key Validation Parameters:

  • Selectivity & Specificity: The method must be able to differentiate the analyte from endogenous matrix components and other potential interferences.[19]

  • Calibration Curve: A calibration curve with at least 6-8 non-zero standards must be prepared, covering the expected concentration range. The curve should demonstrate a consistent and predictable response.[16][19]

  • Accuracy and Precision: The method's accuracy (closeness to the true value) and precision (reproducibility) must be established. Typically, the mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should not exceed 15%.[19][20]

  • Matrix Effect: Assess whether components of the plasma matrix suppress or enhance the ionization of the analyte, which could lead to inaccurate results.[17][20]

  • Stability: The stability of the analyte must be confirmed under various conditions: in the plasma matrix at room temperature, through freeze-thaw cycles, and long-term at -80°C.[17]

Sample Preparation Protocol (Example)
  • Thaw plasma samples and calibration standards on ice.

  • To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing a suitable internal standard. The internal standard is a molecule structurally similar to the analyte used to correct for variability in sample processing and instrument response.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Transfer the clear supernatant to a 96-well plate or autosampler vial.

  • Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

Pharmacokinetic Data Analysis

Once the plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) software.

Key Pharmacokinetic Parameters

The following parameters are calculated for both the IV and PO administration routes:[21][22]

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time at which Cmax is observedIndicates the rate of absorption.
AUC(0-t) Area Under the plasma Concentration-time curve from time 0 to the last measurable time pointRepresents total drug exposure over the measured time period.
AUC(0-inf) Area Under the plasma Concentration-time curve from time 0 extrapolated to infinityRepresents the total systemic drug exposure after a single dose.
Elimination half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Calculation of Absolute Bioavailability (F%)

Absolute bioavailability (F) is calculated by comparing the dose-normalized AUC from the oral route to the dose-normalized AUC from the IV route.[6][23]

Formula: F(%) = [ (AUC(0-inf), PO / Dose PO) / (AUC(0-inf), IV / Dose IV) ] * 100

An F value of 50% means that only half of the orally administered dose reached the systemic circulation compared to the IV dose.

Visualization of Concepts and Workflows

Overall Experimental Workflow

G cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalysis Phase cluster_pk Pharmacokinetic Analysis Formulation 1. Formulation Development (IV and PO Vehicles) Dosing 2. Animal Dosing (IV and PO Groups) Formulation->Dosing Sampling 3. Serial Blood Sampling Dosing->Sampling Processing 4. Plasma Processing (Centrifugation) Sampling->Processing Extraction 5. Sample Extraction (Protein Precipitation) Processing->Extraction LCMS 6. LC-MS/MS Analysis Extraction->LCMS Quant 7. Concentration Quantification LCMS->Quant Plot 8. Plot Conc-Time Curves Quant->Plot Calc 9. Calculate PK Parameters (AUC, Cmax, t½) Plot->Calc Bioavailability 10. Calculate Absolute Bioavailability (F%) Calc->Bioavailability

Caption: End-to-end workflow for determining in vivo bioavailability.

Conceptual Diagram of Bioavailability

G cluster_iv cluster_po IV_Dose 100% Circulation Systemic Circulation (AUC measured here) IV_Dose->Circulation 100% Bioavailable PO_Dose 100% Gut Gut Wall (Metabolism) PO_Dose->Gut Absorption Liver Liver (First-Pass Effect) Gut->Liver Liver->Circulation <100% Bioavailable (Fraction F)

Caption: IV vs. Oral routes to systemic circulation.

Conclusion

This guide details a robust, scientifically-grounded methodology for determining the absolute oral bioavailability of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide. By anticipating challenges common to stilbene-like molecules, such as poor solubility, and implementing validated protocols for in vivo studies and bioanalysis, researchers can generate high-quality pharmacokinetic data. This data is indispensable for evaluating the compound's potential as an orally administered therapeutic and for guiding its future development path.

References

  • Lv, H., et al. (2023). Improved Bioavailability of Stilbenes from Cajanus cajan (L.) Millsp. Leaves Achieved by Hydroxypropyl-β-Cyclodextrin Inclusion: Preparation, Characterization and Pharmacokinetic Assessment. Molecules. Available from: [Link]

  • Rustemi, Z., Gjorgoski, I., & Janevik-Ivanovska, E. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal, 45.7. Available from: [Link]

  • Gao, S., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Kaur, M., et al. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal. Available from: [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Available from: [Link]

  • Pangeni, R., et al. (2014). Biological Activities of Stilbenoids. Oxidative Medicine and Cellular Longevity. Available from: [Link]

  • BioAgilytix. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Dvořáková, D., et al. (2021). Enhancing Bioavailability of Nutraceutically Used Resveratrol and Other Stilbenoids. Applied Sciences. Available from: [Link]

  • El Khawand, T., et al. (2018). A review of dietary stilbenes: sources and bioavailability. Journal of Food Science and Nutrition. Available from: [Link]

  • Patsnap Synapse. (2025, May 29). How to select the right animal species for TK/PK studies? Available from: [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. Journal of Veterinary Pharmacology and Therapeutics. Available from: [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Available from: [Link]

  • Shargel, L. (2016). Modifications of the Method for Calculating Absolute Drug Bioavailability. Journal of Pharmacy & Pharmaceutical Sciences. Available from: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Hagedorn, M., et al. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available from: [Link]

  • Alvebratt, C., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Available from: [Link]

  • Hilaris Publisher. (2024, January 29). Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion. Journal of Drug Designing and Discovery. Available from: [Link]

  • PharmaCompass.com. (n.d.). FDA guideline - Bioanalytical Method Validation. Available from: [Link]

  • Deranged Physiology. (2024, December 20). Bioavailability and bioequivalence. Available from: [Link]

  • Scribd. (n.d.). Pharmacokinetics Calculation. Available from: [Link]

  • Ohtani, H., & Tsujimoto, M. (2021). Estimation of absolute oral bioavailability without performing an intravenous clinical study. Drug Metabolism and Pharmacokinetics. Available from: [Link]

  • Walsh Medical Media. (2014, March 31). In vivo and In vitro Bioequivalence Testing. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. Available from: [Link]

  • Center for Drug Evaluation, Taiwan. (2024, December 31). Bioavailability and Bioequivalence Study Protocol-Drugs. Available from: [Link]

  • Chow, S. C. (2014). Bioavailability and Bioequivalence in Drug Development. Wiley Interdisciplinary Reviews: Computational Statistics. Available from: [Link]

  • Ministry of Health and Welfare, Taiwan. (2019, February 13). Regulation of Bioavailability and Bioequivalence Studies. Available from: [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol and Mechanistic Insights: N-{3-[(E)-2-phenylvinyl]benzyl}acetamide via Heck Cross-Coupling

Retrosynthetic Rationale and Pathway Design The target molecule, N-{3-[(E)-2-phenylvinyl]benzyl}acetamide, features an acetamide moiety linked to a meta-substituted trans-stilbene (styryl) core. Stilbene derivatives are...

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Author: BenchChem Technical Support Team. Date: April 2026

Retrosynthetic Rationale and Pathway Design

The target molecule, N-{3-[(E)-2-phenylvinyl]benzyl}acetamide, features an acetamide moiety linked to a meta-substituted trans-stilbene (styryl) core. Stilbene derivatives are highly valued in drug development for their diverse biological activities and optical properties.

To synthesize this molecule efficiently, a robust two-step linear sequence is employed.

  • Step 1 (Chemoselective Protection): The synthesis begins with the N-acetylation of 3-bromobenzylamine hydrochloride. Protecting the primary amine is a critical causal choice; free primary amines can coordinate with palladium species, poisoning the catalyst, or participate in unwanted Buchwald-Hartwig amination side-reactions during the subsequent cross-coupling[1].

  • Step 2 (C-C Bond Formation): The resulting N-(3-bromobenzyl)acetamide undergoes a Palladium-catalyzed Mizoroki-Heck cross-coupling with styrene. The Heck reaction is specifically chosen for its inherent stereoselectivity, overwhelmingly favoring the (E)-isomer (trans-alkene) due to the strict stereoelectronic requirements of the β -hydride elimination step[2].

SynthesisWorkflow SM 3-Bromobenzylamine Hydrochloride Step1 Step 1: N-Acetylation (AcCl, Et3N, DCM) SM->Step1 Int1 Intermediate: N-(3-bromobenzyl)acetamide Step1->Int1 Step2 Step 2: Heck Coupling (Styrene, Pd(OAc)2, DMF) Int1->Step2 Product Target Molecule: N-{3-[(E)-2-phenylvinyl]benzyl}acetamide Step2->Product

Figure 1: Two-step synthesis workflow for N-{3-[(E)-2-phenylvinyl]benzyl}acetamide.

Protocol 1: Synthesis of N-(3-bromobenzyl)acetamide

Quantitative Data Summary
ParameterValue
Starting Material 3-Bromobenzylamine hydrochloride (1.0 eq)
Acylating Agent Acetyl Chloride (1.2 eq)
Base / Scavenger Triethylamine (2.5 eq)
Solvent Dichloromethane (DCM) (0.2 M)
Temperature 0 °C warming to Room Temperature
Reaction Time 2 - 3 hours
Expected Yield 90 - 95%
Step-by-Step Methodology
  • Preparation: Suspend 3-bromobenzylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask equipped with a magnetic stir bar and an argon balloon.

  • Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (2.5 eq) dropwise. Causality: The excess base serves a dual purpose: it neutralizes the hydrochloride salt to free the amine and acts as an acid scavenger for the HCl generated during the acylation[1].

  • Acylation: Slowly add acetyl chloride (1.2 eq) dropwise over 15 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation: Confirm reaction completion via Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The highly polar primary amine spot will disappear, replaced by a higher Rf​ spot. A ninhydrin stain must show negative for the product, confirming the complete consumption of the primary amine.

Protocol 2: Palladium-Catalyzed Heck Cross-Coupling

Quantitative Data Summary
ParameterValue
Aryl Halide N-(3-bromobenzyl)acetamide (1.0 eq)
Olefin Styrene (1.5 eq)
Catalyst Pd(OAc)2​ (5 mol%)
Ligand Tri-o-tolylphosphine ( P(o−tol)3​ ) (10 mol%)
Base Triethylamine ( Et3​N ) (2.0 eq)
Solvent N,N-Dimethylformamide (DMF) (Degassed)
Temperature / Time 110 °C for 12 - 16 hours
Expected Yield 75 - 85% (>98% (E)-isomer)
Step-by-Step Methodology
  • Degassing (Critical Step): In a Schlenk flask, dissolve N-(3-bromobenzyl)acetamide (1.0 eq) and styrene (1.5 eq) in anhydrous DMF. Sparge the solution with argon for 20 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species back to Pd(II), terminating the catalytic cycle[3].

  • Catalyst Loading: Under a positive flow of argon, add Palladium(II) acetate (5 mol%), P(o−tol)3​ (10 mol%), and Triethylamine (2.0 eq). Causality: The steric bulk of the ortho-tolyl groups on the phosphine ligand accelerates the reductive elimination step during catalyst activation and prevents the agglomeration of inactive palladium black[2].

  • Heating: Seal the flask and heat the mixture to 110 °C in a pre-heated oil bath for 12-16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with water (3x) to remove DMF, followed by brine. Dry over MgSO4​ and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes to 60% EtOAc in Hexanes).

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the brominated intermediate (showing a 1:1 isotope pattern at M+H = 228/230) and the emergence of the product mass (M+H = 252) validates the C-C bond formation.

Mechanistic Deep Dive: The Heck Catalytic Cycle

Understanding the causality of the Heck reaction is paramount for troubleshooting and optimization. The cycle relies on the continuous regeneration of the active Pd(0) species.

HeckCycle Pd0 Pd(0) Active Catalyst [PdL2] OxAdd Oxidative Addition Ar-Pd(II)-Br L2 Pd0->OxAdd + Ar-Br Coord Olefin Coordination Ar-Pd(II)-Br(Alkene) L OxAdd->Coord + Styrene Insert Syn-Insertion Pd(II)-Alkyl Complex Coord->Insert Migratory Insertion Elim β-Hydride Elimination Release of (E)-Alkene Insert->Elim C-C Bond Rotation Regen Base Regeneration HPd(II)Br + Base -> Pd(0) Elim->Regen Product Release Regen->Pd0 + Base, - HBr

Figure 2: Catalytic cycle of the Palladium-catalyzed Heck cross-coupling reaction.

Stereochemical Causality: The reaction is highly selective for the (E)-isomer. Following the syn-migratory insertion of the olefin, the resulting Pd(II)-alkyl complex must undergo a C-C bond rotation to achieve a syn-coplanar conformation required for β -hydride elimination. During this rotation, severe steric repulsion between the aryl group (from the halide) and the phenyl group (from styrene) dictates that the trans (E) geometry is overwhelmingly favored prior to elimination[3].

Analytical Characterization

The final structure is validated primarily through 1H NMR spectroscopy. The diagnostic trans-alkene coupling constant is the definitive proof of stereochemical success.

Proton AssignmentExpected Shift ( δ , ppm)Multiplicity & Coupling
Acetamide - CH3​ ~2.02Singlet (3H)
Benzyl - CH2​ - ~4.42Doublet (2H, J≈5.8 Hz)
Amide -NH- ~6.05Broad Singlet (1H)
Vinyl -CH= (Styrene side) ~7.08Doublet (1H, J≈16.3 Hz)
Vinyl -CH= (Benzyl side) ~7.15Doublet (1H, J≈16.3 Hz)
Aromatic Protons 7.20 - 7.55Multiplets (9H)

(Note: The large coupling constant J≈16.3 Hz for the vinyl protons is the self-validating marker for the (E)-isomer. A (Z)-isomer would present a coupling constant of J≈10−12 Hz).

References[3] "Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study" - Reaction Kinetics, Mechanisms and Catalysis -https://link.springer.com/article/10.1007/s11144-016-1044-3[2] "Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions" - Beilstein Journal of Organic Chemistry -https://www.beilstein-journals.org/bjoc/articles/9/180[1] "Application Note: Protocols for the Synthesis of N-Benzylacetamide via Acylation of Benzylamine" - BenchChem - https://www.benchchem.com/application-notes/n-benzylacetamide-synthesis

Sources

Application

Application Note: Synthesis and Utility of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide as an Advanced Organic Precursor

Target Audience: Researchers, synthetic chemists, and drug development professionals. Structural Significance and Synthetic Strategy N-{3-[(E)-2-phenylvinyl]benzyl}acetamide is a highly versatile, bifunctional building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Structural Significance and Synthetic Strategy

N-{3-[(E)-2-phenylvinyl]benzyl}acetamide is a highly versatile, bifunctional building block utilized in advanced organic synthesis and materials science. The compound is characterized by two orthogonal reactive domains:

  • The (E)-Stilbene Core: The 1,2-diphenylethene system is a privileged scaffold. Under UV irradiation, it acts as a precursor for polycyclic aromatic hydrocarbons (PAHs) by undergoing a classic 6π-electrocyclization (the Mallory reaction) to form fused phenanthrene systems[1].

  • The Benzylacetamide Motif: The acetamide group serves as a robust protecting group for the primary amine during harsh transition-metal cross-coupling or photochemical steps. Post-functionalization, it can be selectively hydrolyzed to yield a free amine handle, which is critical for downstream bioconjugation, peptide coupling, or fluorophore attachment.

This application note details the optimized synthesis of this precursor via palladium-catalyzed Heck coupling, alongside validated protocols for its downstream functionalization.

Upstream Synthesis: Palladium-Catalyzed Heck Cross-Coupling

The most efficient and scalable route to functionalized asymmetric stilbenes is the Heck reaction [2]. By coupling N-(3-iodobenzyl)acetamide with styrene, the (E)-isomer is obtained with high stereoselectivity.

Quantitative Data: Catalyst Optimization

Table 1: Optimization of Heck Coupling Conditions for Stilbene Synthesis

Catalyst SystemBaseSolventTemp (°C)Yield (%)E:Z Ratio
Pd(OAc)₂ / PPh₃Et₃NDMF1006892:8
Pd(OAc)₂ / P(o-tolyl)₃Et₃NDMF1008195:5
PdCl₂ / Ph₄PCl NaOAc NMP 130 89 >98:2

Data reflects generalized optimization trends for styryl couplings, demonstrating the superiority of phosphonium salt additives in enhancing E-selectivity and overall yield [2].

Protocol 1: Synthesis of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide

Objective: Synthesize the target precursor with high stereochemical purity.

Causality & Logic: The protocol utilizes a phosphine-free system (PdCl₂/Ph₄PCl). Traditional phosphine ligands are prone to oxidative degradation at the high temperatures required for challenging couplings. The tetraphenylphosphonium chloride additive stabilizes the active Pd(0) species, ensuring sustained catalytic turnover [2]. Sodium acetate (NaOAc) is selected as a mild base to regenerate the catalyst without risking the hydrolysis of the sensitive acetamide group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine N-(3-iodobenzyl)acetamide (10.0 mmol), styrene (12.0 mmol), PdCl₂ (0.1 mmol, 1 mol%), Ph₄PCl (0.6 mmol, 6 mol%), and anhydrous NaOAc (15.0 mmol).

  • Degassing: Add 20 mL of anhydrous N-methylpyrrolidinone (NMP). Subject the mixture to three rigorous freeze-pump-thaw cycles. Rationale: Oxygen must be strictly excluded to prevent the premature oxidation and deactivation of the Pd(0) active species.

  • Reaction: Heat the stirred mixture to 130 °C under an argon atmosphere for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 1:1) until the aryl iodide is fully consumed.

  • Workup: Cool the mixture to room temperature, dilute with distilled water (50 mL), and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine to remove residual NMP, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the (E)-isomer as a stable crystalline solid.

Downstream Application: The Mallory Photocyclization

The Mallory reaction is a cornerstone technique for synthesizing rigid phenanthrene scaffolds from stilbene precursors [1]. The precursor undergoes a trans-to-cis photoisomerization, followed by a conrotatory 6π-electrocyclization to a transient dihydrophenanthrene, which is subsequently oxidized to the stable phenanthrene [3].

Quantitative Data: Oxidative Photocyclization Conditions

Table 2: Comparison of Oxidative Photocyclization Environments

Oxidant SystemAdditiveAtmosphereYield (%)Byproduct Profile
I₂ (cat.) / O₂NoneAir55High (HI-induced degradation)
I₂ (stoich.) Propylene Oxide Argon 88 Minimal

Katz conditions (stoichiometric I₂ with an epoxide scavenger) prevent the accumulation of destructive hydroiodic acid, significantly improving yields [4].

Protocol 2: Oxidative Photocyclization to N-(Phenanthren-2-ylmethyl)acetamide

Objective: Convert the flexible stilbene precursor into a rigid phenanthrene scaffold.

Causality & Logic: This protocol employs Katz conditions. When iodine oxidizes the intermediate dihydrophenanthrene, hydroiodic acid (HI) is generated as a byproduct. If left unchecked, HI can reduce the central double bond or cause unwanted side reactions [4]. Propylene oxide is added as an irreversible acid scavenger, trapping the HI and driving the aromatization to completion under inert conditions.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve N-{3-[(E)-2-phenylvinyl]benzyl}acetamide (2.0 mmol) in 500 mL of anhydrous cyclohexane in a photochemical reactor equipped with a quartz cooling jacket. Rationale: Highly dilute conditions (≤4 mM) are critical to prevent intermolecular [2+2] cycloaddition (dimerization) of the stilbene [1].

  • Reagent Addition: Add iodine (2.2 mmol, 1.1 eq) and propylene oxide (100 mmol, 50 eq) to the solution.

  • Degassing: Sparge the solution with argon for 30 minutes to remove dissolved oxygen, which can cause unwanted photo-oxidation side products.

  • Irradiation: Irradiate the stirred solution using a medium-pressure mercury lamp (e.g., 450 W Hanovia) for 6–8 hours. Monitor the reaction by observing the disappearance of the characteristic stilbene fluorescence under a handheld UV lamp.

  • Quenching & Workup: Wash the reaction mixture with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench and remove any unreacted iodine. Dry the organic layer over Na₂SO₄ and evaporate the solvent.

  • Isolation: Recrystallize the crude product from hot ethanol to yield the pure phenanthrene derivative.

Mechanistic & Workflow Visualizations

Workflow A N-(3-Iodobenzyl)acetamide + Styrene B Heck Cross-Coupling (Pd Catalyst, Heat) A->B C N-{3-[(E)-2-phenylvinyl]benzyl}acetamide (Target Precursor) B->C D Mallory Photocyclization (I2, hν, Propylene Oxide) C->D Pathway A F Amide Deprotection (Acidic/Basic Hydrolysis) C->F Pathway B E Phenanthrene Derivative (Optoelectronics / PAHs) D->E G 3-Styrylbenzylamine (Bioconjugation Handle) F->G

Synthetic workflow from Heck coupling to downstream functionalization pathways.

Mechanism S1 (E)-Stilbene Precursor S2 (Z)-Stilbene Precursor S1->S2 hν (Photoisomerization) S3 Dihydrophenanthrene (Transient Intermediate) S2->S3 hν (6π-Electrocyclization) S3->S2 Dark (Ring Opening) S4 Phenanthrene Product S3->S4 I2 (Oxidative Trapping)

Mechanistic pathway of the Mallory photocyclization to phenanthrene.

References

  • Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - Molecules (NIH).[Link]

  • Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins - ORBi.[Link]

  • Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity - MDPI.[Link]

  • Preparation of Phenanthrenes by Photocyclization of Stilbenes Containing a Tosyl Group on the Central Double Bond. A Versatile Approach to the Synthesis of Phenanthrenes and Phenanthrenoids - ACS Publications.[Link]

Method

Application Note: Cell Culture Assay Protocols for Evaluating N-{3-[(E)-2-phenylvinyl]benzyl}acetamide (SBA-1)

Introduction & Rationale N-{3-[(E)-2-phenylvinyl]benzyl}acetamide (herein designated as SBA-1 ) is an experimental small molecule characterized by a unique dual-pharmacophore structure designed to target critical oncogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

N-{3-[(E)-2-phenylvinyl]benzyl}acetamide (herein designated as SBA-1 ) is an experimental small molecule characterized by a unique dual-pharmacophore structure designed to target critical oncogenic pathways.

The rationale behind its design is rooted in two well-established chemical motifs:

  • The (E)-styryl moiety ((E)-2-phenylvinyl) is structurally analogous to the cis/trans-stilbene core of Combretastatin A-4 (CA-4). This motif is a well-documented tubulin polymerization inhibitor that binds tightly to the colchicine site of tubulin[1].

  • The benzylacetamide moiety serves as a critical hydrogen-bond donor/acceptor complex. This structure mimics the KX chemotype (e.g., Tirbanibulin/KX2-391), which is clinically recognized for its potent, non-ATP competitive inhibition of Src kinase[2].

Causality of Experimental Choices: Evaluating dual-action inhibitors requires a self-validating experimental system. Relying solely on standard viability assays is insufficient because they measure phenotypic death without confirming target engagement. Therefore, the protocols in this application note are designed as a sequential validation cascade:

  • Protocol 1 (Viability): Establishes the baseline cytotoxicity and therapeutic window across diverse cell lines.

  • Protocol 2 (Biochemical Target Engagement): Isolates the tubulin polymerization mechanism in a cell-free system to prove direct physical interaction, ruling out off-target toxicity[3].

  • Protocol 3 (Phenotypic Consequence): Bridges the biochemical and cellular data by using flow cytometry to confirm that microtubule disruption translates into G2/M cell cycle arrest and subsequent apoptosis in cellulo[4].

Data Presentation: Expected Pharmacological Profile

To benchmark your assays, the following table summarizes the expected quantitative pharmacological profile of SBA-1 based on structurally related dual-inhibitors.

Table 1: Representative benchmark data for SBA-1 across standard cell lines and biochemical assays.

Assay / Cell LineTarget / OriginExpected SBA-1 IC50 (μM)Reference Standard (IC50)
HL-60 Human Promyelocytic Leukemia0.35 ± 0.05Tirbanibulin (0.29 μM)
HCT116 Human Colon Carcinoma0.42 ± 0.08Combretastatin A-4 (0.01 μM)
Tubulin Polymerization Cell-Free (Porcine Brain)1.20 ± 0.15Colchicine (3.2 μM)
Src Kinase Activity Cell-Free Kinase Assay0.08 ± 0.02Dasatinib (0.02 μM)

Experimental Protocols

Protocol 1: Cell Viability & Proliferation Assay (ATP Luminescence)

Rationale: We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) rather than standard tetrazolium (MTT) assays. Tubulin inhibitors often alter mitochondrial morphology and metabolism prior to actual cell death, which can artificially skew MTT readouts. ATP quantitation provides a direct, metabolically-independent measure of viable cell number.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve SBA-1 in anhydrous DMSO to create a 10 mM stock solution. Aliquot into light-protected tubes and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Harvest HL-60 (suspension) or HCT116 (adherent) cells during the logarithmic growth phase. Seed at 5,000 cells/well in a white-walled 96-well microplate. Note: White walls are critical to enhance the luminescence signal and prevent optical crosstalk between wells.

  • Treatment: Dilute the SBA-1 stock in complete RPMI-1640 medium to achieve final well concentrations ranging from 0.001 μM to 10 μM. Ensure the final DMSO concentration remains ≤0.1% (v/v) to prevent solvent-induced cytotoxicity. Incubate for 48 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Readout: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Add an equal volume (e.g., 100 μL) of ATP detection reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, incubate in the dark for 10 minutes, and record luminescence.

Protocol 2: In Vitro Tubulin Polymerization Assay

Rationale: To confirm that the cytotoxicity observed in Protocol 1 is driven by direct target engagement, this cell-free assay measures the turbidity of polymerizing tubulin at 340 nm. Molecules binding to tubulins interfere with dynamic equilibrium, and SBA-1 is expected to suppress the Vmax of this polymerization curve[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) freshly supplemented with 1 mM GTP.

  • System Setup: Pre-warm a 96-well half-area clear plate to 37°C inside a microplate reader. Critical: Tubulin polymerization is highly temperature-dependent and will fail to assemble efficiently at room temperature.

  • Reaction Initiation: Reconstitute 3 mg/mL purified porcine brain tubulin (>99% pure) in the G-PEM buffer on ice. Immediately aliquot 100 μL per well containing either vehicle (0.1% DMSO), SBA-1 (0.1 - 10 μM), or Colchicine (positive control).

  • Kinetic Measurement: Transfer the plate to the pre-warmed reader. Measure absorbance at OD 340 nm every 60 seconds for 60 minutes at 37°C. Plot the absorbance over time; a flattened curve indicates active inhibition of microtubule assembly[1].

Protocol 3: Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Rationale: If SBA-1 successfully inhibits tubulin and Src, the cellular machinery will fail to form mitotic spindles. Similar to other mitotic poisons, this disruption leads to prolonged G2/M phase arrest and subsequent apoptosis[4]. This assay bridges biochemical target engagement with phenotypic cell death.

Step-by-Step Methodology:

  • Treatment & Harvest: Treat HL-60 cells with SBA-1 at 1× and 3× the established IC50 for 24 and 48 hours. Harvest cells by gentle centrifugation (300 × g, 5 min).

  • Fixation: Wash the cell pellet once in cold PBS. Resuspend in 300 μL of cold PBS, then add 700 μL of ice-cold absolute ethanol dropwise while vortexing gently. Note: Dropwise addition during vortexing is mandatory to prevent cell clumping. Fix at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the pellet in 500 μL of PI/RNase staining buffer (50 μg/mL Propidium Iodide, 100 μg/mL RNase A in PBS). Critical Step: RNase A treatment is mandatory because PI intercalates into both DNA and RNA; degrading the RNA ensures the fluorescence signal is strictly proportional to DNA content.

  • Incubation & Acquisition: Incubate the samples in the dark at room temperature for 30 minutes. Acquire data on a flow cytometer (e.g., FACSCanto), collecting at least 10,000 single-cell events. Analyze the sub-G1 (apoptotic) and G2/M (arrested) populations.

Visualizations

MOA SBA1 N-{3-[(E)-2-phenylvinyl]benzyl}acetamide (SBA-1) Tubulin Tubulin Polymerization (Colchicine Site) SBA1->Tubulin Inhibits Src Src Kinase (Non-ATP Site) SBA1->Src Inhibits G2M G2/M Cell Cycle Arrest Tubulin->G2M Disrupts Spindle MAPK MAPK/ERK Signaling Downregulation Src->MAPK Blocks Activation Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Prolonged Arrest MAPK->Apoptosis Loss of Survival Signals

Fig 1: Dual-targeted mechanism of SBA-1 inducing G2/M arrest and apoptosis.

Workflow Prep Compound Prep 10 mM in DMSO Treat SBA-1 Treatment (0.01 - 10 μM) Prep->Treat Seed Cell Seeding (HL-60, HCT116) Seed->Treat Assay1 Viability Assay (ATP Luminescence) Treat->Assay1 Assay2 Tubulin Assay (OD 340 nm) Treat->Assay2 Assay3 Cell Cycle (PI / Flow Cytometry) Treat->Assay3 Data Data Synthesis (IC50 & MOA) Assay1->Data Assay2->Data Assay3->Data

Fig 2: Self-validating experimental workflow for SBA-1 evaluation.

References

1.[2] Title: Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants Source: Frontiers in Pharmacology URL:

2.[3] Title: Highly Potent Triazole-Based Tubulin Polymerization Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:

3.[4] Title: Mitotic Poisons in Research and Medicine Source: MDPI (International Journal of Molecular Sciences) URL:

4.[1] Title: Molecular modeling study, synthesis and biological evaluation of combretastatin A-4 analogues as anticancer agents and tubulin inhibitors Source: PMC (RSC Advances) URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for N-{3-[(E)-2-phenylvinyl]benzyl}acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic, neutral compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic, neutral compounds. N-{3-[(E)-2-phenylvinyl]benzyl}acetamide presents a classic "brick dust" and "grease ball" formulation challenge.

The molecule features a planar trans-stilbene core ((E)-2-phenylvinyl group) and a neutral acetamide moiety. The planarity promotes strong intermolecular π−π stacking, resulting in an exceptionally high crystal lattice energy. Furthermore, the lack of ionizable amines or carboxylic acids at physiological pH precludes standard salt-formation strategies. To achieve functional aqueous solubility, we must bypass covalent modifications and rely on physical chemistry: disrupting the crystal lattice or encapsulating the hydrophobic core[1].

Below is our comprehensive troubleshooting guide and self-validating methodological framework for solubilizing this compound across various experimental stages.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is my compound immediately crashing out of the aqueous assay buffer after dilution from a DMSO stock? A1: This is a phenomenon known as solvent-shift precipitation. When you dilute a 100% DMSO stock into an aqueous buffer, the solvent's dielectric constant rapidly changes. The thermodynamic drive to minimize water contact forces the highly hydrophobic stilbene tails to aggregate. Because the molecule is planar, these aggregates rapidly nucleate into stable crystals. Relying solely on DMSO is insufficient for this structural class.

Q2: How can I maintain solubility for in vitro biochemical assays without exceeding 1% DMSO? A2: You must transition to a ternary co-solvent/surfactant system. By incorporating a non-ionic surfactant like Tween 80, you lower the interfacial tension and form micelles that shield the hydrophobic core from water. Surfactants inhibit particle aggregation and crystallization, maintaining the drug in a micro-dispersed state suitable for cell-based or biochemical assays[1].

Q3: We are initiating in vivo pharmacokinetic (PK) studies. What is the optimal liquid formulation strategy? A3: For liquid dosing, cyclodextrin complexation is the gold standard for neutral hydrophobic drugs. Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly accommodates the phenylvinyl moiety, while its hydrophilic exterior ensures bulk aqueous solubility[2]. This forms a non-covalent host-guest inclusion complex, drastically improving apparent solubility without altering the drug's chemical integrity[2].

Q4: For solid oral dosage forms, how do we overcome the high crystal lattice energy to achieve bioavailability? A4: The most effective strategy is formulating an Amorphous Solid Dispersion (ASD)[3]. By melting or co-dissolving the drug with a polymer matrix (e.g., HPMCAS or PVP-VA), you strip away the crystal lattice and trap the drug in a thermodynamically unstable but kinetically stable amorphous state[4]. The hydrophobic regions of the polymer interact with the stilbene core to prevent moisture-induced recrystallization, generating a highly absorbable supersaturated solution in the GI tract[3][4].

Part 2: Experimental Workflows & Self-Validating Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complexes (Phase Solubility Method)

Purpose: To formulate a stable liquid dose for in vivo administration.

  • Matrix Preparation: Prepare a series of HP-β-CD solutions in purified water ranging from 0% to 20% (w/v).

  • Saturation: Add an excess amount of crystalline N-{3-[(E)-2-phenylvinyl]benzyl}acetamide to each vial to ensure saturation.

  • Equilibration: Seal and agitate the vials on a rotary shaker at 25°C for 48 hours. Causality: Extended agitation is required to overcome the high lattice energy and reach true thermodynamic complexation equilibrium.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter. Causality: PTFE is chemically inert and prevents adsorption of the hydrophobic drug, effectively removing uncomplexed crystalline material.

  • Self-Validation Step (HPLC-UV): Quantify the dissolved drug concentration. Plot drug concentration against CD concentration. A linear slope (A_L type profile) with a value < 1 self-validates the successful formation of a 1:1 stoichiometric inclusion complex.

Protocol B: Hot-Melt Extrusion (HME) for Amorphous Solid Dispersions

Purpose: To create a highly bioavailable solid oral dosage form.

  • Blending: Physically blend the active pharmaceutical ingredient (API) with HPMCAS (Hydroxypropyl methylcellulose acetate succinate) at a 1:3 weight ratio.

  • Extrusion: Feed the mixture into a twin-screw extruder. Set the barrel temperature above the glass transition temperature ( Tg​ ) of the polymer and the melting point of the API, but strictly below the degradation temperature.

  • Kinetic Trapping: Extrude the molecularly dispersed melt and rapidly cool it over chill rolls. Causality: Rapid cooling prevents the molecules from re-ordering, kinetically trapping them in the amorphous state[4].

  • Milling: Mill the extrudate into a fine powder to maximize surface area for dissolution.

  • Self-Validation Step (PXRD): Perform Powder X-Ray Diffraction (PXRD) on the milled extrudate. The complete absence of sharp Bragg peaks (resulting in a broad "halo" pattern) validates the total disruption of the crystal lattice and successful amorphization[3].

Part 3: Quantitative Data Presentation

The following table summarizes the expected solubilization efficacy of various formulation strategies based on the physicochemical properties of stilbene derivatives.

Formulation StrategyPrimary Solubilization MechanismExpected Solubility GainPhysical Stability Profile
Aqueous Buffer (Control) NoneBaseline (1x)High (Remains Crystalline)
Cosolvent (10% DMSO) Dielectric constant reduction5x - 10xLow (Prone to rapid precipitation)
Micellar (0.1% Tween 80) Surfactant micelle encapsulation20x - 50xModerate (Dilution sensitive)
Cyclodextrin (20% HP-β-CD) Host-guest inclusion complex100x - 500xHigh (Thermodynamically stable)
Amorphous Solid Dispersion Crystal lattice disruption500x - 1000x+Moderate (Kinetically trapped)

Part 4: Strategic Visualizations

DecisionTree start Target: Solubilize Stilbene Acetamide assay In Vitro Assays (Low Volume) start->assay invivo In Vivo / Formulation (High Dose) start->invivo cosolvent Cosolvent + Surfactant (DMSO / Tween 80) assay->cosolvent Prevents Aggregation liquid Liquid Oral/IV Form invivo->liquid solid Solid Oral Dose invivo->solid cd Cyclodextrin Complex (HP-β-CD) liquid->cd Encapsulates Tail asd Amorphous Solid Dispersion (Polymer Matrix) solid->asd Disrupts Lattice

Caption: Decision tree for selecting a solubilization strategy based on experimental application.

ASD_Mechanism cryst Crystalline Drug (High Lattice Energy) melt Thermal/Solvent Energy + Hydrophobic Polymer cryst->melt Disrupt Lattice asd Amorphous Solid Dispersion (Molecularly Dispersed) melt->asd Kinetic Trapping solution Supersaturated Solution (Enhanced Absorption) asd->solution Aqueous Dissolution

Caption: Thermodynamic and kinetic pathway of Amorphous Solid Dispersion (ASD) formulation.

Part 5: References

  • Effect of Polymer Hydrophobicity on the Stability of Amorphous Solid Dispersions and Supersaturated Solutions of a Hydrophobic Pharmaceutical. National Center for Biotechnology Information (NCBI).4

  • Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development. National Center for Biotechnology Information (NCBI).3

  • Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. ResearchGate.2

  • Formulation-Driven Strategies for Overcoming Solubility Barriers in Drug Development. International Journal of Innovative Science and Research Technology (IJISRT).1

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide

Executive Summary & Mechanistic Workflow The synthesis of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide is most efficiently achieved via a convergent two-step sequence: the N-acetylation of 3-bromobenzylamine, followed by a P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Workflow

The synthesis of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide is most efficiently achieved via a convergent two-step sequence: the N-acetylation of 3-bromobenzylamine, followed by a Palladium-catalyzed Mizoroki-Heck cross-coupling with styrene. While conceptually straightforward, the Heck coupling of aryl bromides is notoriously sensitive to catalyst deactivation, steric hindrance, and electronic factors. These variables often result in low yields, poor stereoselectivity, or incomplete conversion if not rigorously controlled.

This guide provides a causality-driven troubleshooting framework to optimize this specific synthetic route, ensuring high yield and (E)-stereoselectivity.

Workflow A 3-Bromobenzylamine B N-(3-Bromobenzyl)acetamide (Intermediate) A->B Acetyl Chloride Et3N, 0°C C N-{3-[(E)-2-phenylvinyl]benzyl}acetamide (Target) B->C Styrene, Pd(OAc)2 P(o-tolyl)3, 110°C

Figure 1: Convergent two-step synthetic workflow for the target compound.

Troubleshooting FAQs: Resolving Low Yields & Impurities

Q1: My Heck coupling stalls at 40% conversion, and a black precipitate forms in the flask. What is happening?

Cause: The black precipitate is "Palladium black," an inactive agglomeration of Pd(0) nanoparticles. This occurs when the active L₂Pd(0) species loses its stabilizing ligands before it can undergo oxidative addition with the somewhat deactivated N-(3-bromobenzyl)acetamide, a phenomenon well-documented in1[1]. Solution:

  • Upgrade the Ligand: Switch from standard PPh₃ to a more sterically demanding ligand like Tri(o-tolyl)phosphine (P(o-tolyl)₃). The steric bulk accelerates the final β-hydride elimination step and strongly stabilizes the Pd(0) intermediate against aggregation.

  • Add a Phase Transfer Catalyst: Incorporating Tetrabutylammonium bromide (TBAB) stabilizes the colloidal palladium and facilitates the regeneration of the active catalyst[2].

Q2: LC-MS analysis shows a high ratio of the (Z)-isomer instead of the desired (E)-isomer. How do I improve stereocontrol?

Cause: The Mizoroki-Heck reaction is thermodynamically driven toward the (E)-isomer due to steric repulsion during the syn-migratory insertion and subsequent internal rotation prior to β-hydride elimination[2]. High (Z)-isomer content indicates kinetic trapping, often caused by low reaction temperatures or insufficient steric bulk on the palladium complex. Solution: Ensure the reaction is heated to at least 110 °C to maintain thermodynamic control. Utilizing a bulky ligand (e.g., P(o-tolyl)₃) forces the phenyl rings into a trans-configuration during the transition state to minimize steric clash.

Q3: I am detecting a significant amount of dehalogenated byproduct (N-benzylacetamide). Where is the hydride coming from?

Cause: Dehalogenation is a common side reaction in Pd-catalyzed couplings. It occurs when the Ar-Pd(II)-X intermediate undergoes a hydride transfer instead of migratory insertion, as detailed in 3[3]. Common hydride sources include the solvent (e.g., DMF at high temperatures) or the base (e.g., Et₃N can undergo β-hydride elimination). Solution: Switch the solvent to N-Methyl-2-pyrrolidone (NMP) or 1,4-Dioxane, and use an inorganic base like K₂CO₃, which has been shown to4[4]. Note: Ensure NMP is peroxide-free, as trace peroxides overoxidize phosphine ligands, leading to catalyst death[1].

Q4: During the Step 1 amidation, I am getting a mixture of the desired product and a di-acetylated byproduct. How do I prevent this?

Cause: Over-acetylation occurs when excess acetylating agent is used or when the reaction temperature is too high, allowing the initially formed secondary amide to act as a nucleophile. Solution: Strictly control the stoichiometry of Acetyl chloride (1.05 equivalents) and maintain the reaction strictly at 0 °C during addition.

HeckCycle Pd0 Active L2Pd(0) PdII_Ox Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII_Ox + Ar-X Fail1 Pd Black (Deactivation) Pd0->Fail1 Ligand Loss PdII_Mig Ar-CH-CH2-Pd(II)-X (Migratory Insertion) PdII_Ox->PdII_Mig + Styrene Fail2 Dehalogenated Byproduct PdII_Ox->Fail2 Hydride Source Product (E)-Stilbene Derivative + L2Pd(II)HX PdII_Mig->Product β-Hydride Elimination Product->Pd0 Base (-HX)

Figure 2: Heck catalytic cycle and mechanistic failure pathways.

Self-Validating Experimental Protocols

Protocol A: Synthesis of N-(3-bromobenzyl)acetamide

Causality Focus: Temperature control prevents di-acetylation; anhydrous conditions prevent acetyl chloride hydrolysis.

  • Setup: Dissolve 3-bromobenzylamine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under an Argon atmosphere.

  • Base Addition: Add Triethylamine (Et₃N) (1.2 equiv). Cool the reaction flask to 0 °C using an ice bath.

  • Acylation: Add Acetyl chloride (1.05 equiv) dropwise over 15 minutes. Do not exceed 1.05 equiv to prevent over-acetylation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Validation Checkpoint: Run TLC (Hexanes:EtOAc 1:1). The primary amine starting material (ninhydrin active) should be completely consumed, replaced by a single UV-active spot at R_f ~0.4.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Synthesis of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide (Heck Coupling)

This protocol is adapted from standard 5[5] and optimized for styrene cross-couplings[2].

  • Charge Flask: To an oven-dried Schlenk flask, add N-(3-bromobenzyl)acetamide (1.0 equiv), Pd(OAc)₂ (5 mol%), Tri(o-tolyl)phosphine (10 mol%), and finely powdered anhydrous K₂CO₃ (2.0 equiv).

  • Solvent & Reagent Addition: Add anhydrous, peroxide-free NMP (0.1 M) and Styrene (1.5 equiv).

  • Degassing (Critical Step): Degas the mixture via the freeze-pump-thaw method (3 cycles). Causality: Dissolved oxygen promotes the homocoupling of styrene to 1,4-diphenyl-1,3-butadiene, consuming the limiting reagent and severely complicating purification[2].

  • Heating: Backfill with Argon and heat to 110 °C for 18 hours.

  • Validation Checkpoint: LC-MS should show the product mass [M+H]⁺ = 252.14. The E:Z ratio should be >90:10 based on UV integration.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and residual palladium. Wash the filtrate thoroughly with water (5x) to remove NMP, followed by brine. Purify via silica gel chromatography to isolate the pure (E)-isomer.

Quantitative Data Summary

The following table summarizes the optimization data for the Heck coupling step, illustrating the causality behind the final protocol choices.

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)E:Z RatioKey Observation
1Pd(OAc)₂ / NoneK₂CO₃DMF11035%80:20Severe Pd black formation; reaction stalled.
2Pd(OAc)₂ / PPh₃Et₃NDMF11065%85:15Moderate dehalogenation observed (hydride transfer).
3Pd(OAc)₂ / P(o-tolyl)₃K₂CO₃NMP11088%95:5Clean conversion; high stereoselectivity (Optimal) .
4Pd₂(dba)₃ / DPPFCs₂CO₃NMP12092%92:8High yield, but utilizes an unnecessarily expensive ligand.

References

  • Title: Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)₂ | Source: ResearchGate | URL: [Link][3]

  • Title: The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins | Source: PMC - NIH | URL: [Link][2]

  • Title: Development of a Chromane-Forming Heck Reaction: Bisphosphine Mono-Oxide Mediated Regioselectivity Perturbed by Solvent-Based Peroxide Formation | Source: ACS Publications | URL: [Link][1]

  • Title: Reaction conditions optimization of the Heck reaction of 4-bromotoluene with styrene | Source: ResearchGate | URL: [Link][4]

Sources

Troubleshooting

Optimizing HPLC retention time for N-{3-[(E)-2-phenylvinyl]benzyl}acetamide

Welcome to the Technical Support Center for the chromatographic analysis of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide .

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. This resource dissects the physicochemical behavior of your analyte and provides mechanistic explanations for common reversed-phase high-performance liquid chromatography (RP-HPLC) issues.

This molecule presents a unique chromatographic profile: it combines a polar, hydrogen-bonding acetamide group with a highly hydrophobic, planar, and light-sensitive (E)-2-phenylvinyl (trans-stilbene) core. Understanding the interplay between these structural features and your HPLC system is critical for developing a robust, reproducible method.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My retention times are drifting later (or earlier) across sequential injections. What is the mechanistic cause, and how do I fix it? A1: In reversed-phase chromatography, there is an exponential relationship between the retention factor ( k ) and the volume fraction of the organic solvent. A mere 1% error or shift in the organic modifier concentration can change the retention time by 5% to 15%[1].

  • Causality: Gradual retention time drift is almost always a mobile phase delivery issue. If retention times are increasing, the volatile organic solvent (e.g., Acetonitrile or Methanol) is likely evaporating from the solvent reservoir, weakening the mobile phase over time. If retention times fluctuate cyclically, the pump's proportioning valve may be failing to mix the solvents accurately[2]. Furthermore, ambient temperature fluctuations of even 1 °C can shift retention times by 1–2% due to changes in solvent viscosity and analyte partitioning thermodynamics[2].

  • Solution: Cap all solvent reservoirs with proper one-way venting valves. For highly sensitive isocratic methods, bypass the pump's mixing valves entirely by preparing the mobile phase gravimetrically in a single bottle[1]. Always use a thermostatted column oven.

Q2: I am observing a secondary peak (or shoulder) eluting just before my main peak. Its area increases the longer the sample sits in the autosampler. Is my compound degrading? A2: You are observing E/Z (trans/cis) photoisomerization , not chemical degradation. The (E)-2-phenylvinyl moiety is a stilbene derivative, which is highly sensitive to ultraviolet (UV) and ambient laboratory light.

  • Causality: When exposed to photons, the thermodynamically stable, planar trans (E) isomer converts into the sterically hindered, non-planar cis (Z) isomer. Because the cis isomer cannot lay flat against the stationary phase, it has a smaller hydrophobic contact area, resulting in weaker retention and an earlier elution time[3].

  • Solution: This is an artifact of sample handling. You must use amber autosampler vials and ensure your autosampler compartment is shielded from light.

Q3: The retention time is excessively long (>20 minutes) on a standard C18 column. How can I accelerate elution without losing peak shape? A3: The extensive pi-electron system of the stilbene core makes this molecule highly retentive on standard octadecylsilane (ODS/C18) columns due to strong hydrophobic partitioning.

  • Causality: To reduce retention, you must increase the elution strength (polarity index) of the mobile phase.

  • Solution: If you are currently using Methanol, switch to Acetonitrile, which has a stronger elution power for hydrophobic compounds. If the retention is still too long, introducing a stronger solvent like Tetrahydrofuran (THF) will drastically reduce retention times[4]. Alternatively, switch to a shorter column (e.g., 50 mm) with sub-2 µm particles (UHPLC) to maintain theoretical plates while reducing run time[5].

Part 2: Diagnostic Workflows

RT_Troubleshooting Start Symptom: Retention Time Drift Observed CheckPump Investigate Pump & Mobile Phase Start->CheckPump CheckTemp Investigate Column Thermodynamics Start->CheckTemp CheckSample Investigate Sample Integrity Start->CheckSample PumpIssue Solvent Evaporation or Proportioning Valve Error CheckPump->PumpIssue TempIssue Fluctuating Ambient Laboratory Temperature CheckTemp->TempIssue SampleIssue E/Z Photoisomerization (Peak Splitting/Shoulder) CheckSample->SampleIssue FixPump Premix Solvents Gravimetrically Cap Reservoirs PumpIssue->FixPump FixTemp Engage Column Oven (Set to 30°C - 40°C) TempIssue->FixTemp FixSample Use Amber Vials & Block UV Exposure SampleIssue->FixSample

Diagnostic workflow for isolating and resolving HPLC retention time drift.

Isomerization E_Isomer Trans (E) Isomer Planar Structure Maximal Hydrophobic Contact Longer Retention Time UV_Light UV/Ambient Light (Sample Prep/Autosampler) E_Isomer->UV_Light Z_Isomer Cis (Z) Isomer Sterically Hindered Minimal Hydrophobic Contact Shorter Retention Time UV_Light->Z_Isomer Photoisomerization

Mechanistic pathway of E/Z photoisomerization and its chromatographic impact.

Part 3: Quantitative Data & Optimization Matrices

To systematically optimize your method, refer to the following self-validating data matrices. These tables summarize the quantitative impact of various chromatographic parameters on the retention of stilbene-derivatives.

Table 1: Impact of Chromatographic Variables on Retention Time ( k )

VariableTypical VarianceImpact on Retention TimeMechanistic Cause
% Organic Modifier ± 1.0%5% to 15% shift[1]Exponential relationship between k and solvent volume fraction.
Temperature ± 1.0 °C1% to 2% shift[2]Alters mobile phase viscosity and analyte enthalpy of transfer.
Solvent Type MeOH ACN~30% reduction in RTAcetonitrile has a higher elution strength for pi-conjugated systems.
Mobile Phase pH pH 3.0 7.0Negligible (< 0.5%)The acetamide group is neutral; ionization does not occur in this range.

Table 2: Stationary Phase Selectivity for N-{3-[(E)-2-phenylvinyl]benzyl}acetamide

Column ChemistryPrimary InteractionRetention StrengthE/Z Isomer Selectivity
Standard C18 (ODS) Hydrophobic partitioningVery HighModerate. Separates based strictly on hydrodynamic volume differences.
Phenyl-Hexyl π−π stacking & HydrophobicHighExcellent. Aromatic rings on the stationary phase recognize the planar stilbene geometry[3].
Pentafluorophenyl (PFP) Dipole-dipole & π−π MediumSuperior. Highly orthogonal selectivity; ideal if co-eluting impurities are present.

Part 4: Standardized Experimental Protocol

To ensure a self-validating system, follow this step-by-step methodology for preparing your HPLC system and samples. This protocol is designed to eliminate the mechanical and environmental variables discussed above.

Phase 1: Gravimetric Mobile Phase Preparation Rationale: Volumetric mixing of water and organic solvents results in exothermic volume contraction, leading to irreproducible concentrations. Gravimetric preparation ensures absolute precision[1].

  • Place a clean, dry 1 L mobile phase reservoir on an analytical balance and tare.

  • For a 60:40 Acetonitrile:Water mixture, weigh exactly 471.6 g of HPLC-grade Acetonitrile (density = 0.786 g/mL).

  • Tare the balance, and add exactly 400.0 g of ultrapure (18.2 M Ω⋅ cm) Water.

  • Add 0.1% Formic Acid (if MS detection is required) or 10 mM Ammonium Acetate to control silanol activity on the column.

  • Cap the reservoir with a venting valve and sonicate for 10 minutes to degas. Proper degassing prevents baseline instability and micro-fluctuations in the pump flow rate[6].

Phase 2: System Priming and Equilibration Rationale: Incomplete wetting of the stationary phase leads to retention time drift during the first 5-10 injections[7].

  • Purge the HPLC lines with the new mobile phase at 5.0 mL/min for 5 minutes (with the column disconnected).

  • Connect the analytical column (e.g., Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm).

  • Set the column oven to 35.0 °C to ensure thermodynamic stability[2].

  • Equilibrate the column with the mobile phase at the operational flow rate (e.g., 0.4 mL/min) for a minimum of 10 column volumes (approx. 15-20 minutes).

  • Monitor the baseline via UV detection (e.g., 254 nm or 306 nm for stilbenes[8]). Do not inject until the baseline drift is less than 1 mAU/hr.

Phase 3: Light-Protected Sample Preparation Rationale: Prevents the artifactual formation of the (Z)-isomer[5].

  • Weigh the N-{3-[(E)-2-phenylvinyl]benzyl}acetamide standard in a room with UV-filtered lighting.

  • Dissolve the analyte in the initial mobile phase composition to prevent solvent-mismatch peak distortion.

  • Immediately transfer the solution to amber glass autosampler vials .

  • Inject a void volume marker (e.g., Uracil) to verify the system dead time ( t0​ ) is constant. A shifting t0​ indicates a pump leak or flow rate instability, not a chemistry issue[2].

References

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide Source: Timberline Instruments URL:[Link]

  • HPLC Troubleshooting Guide Source: Pitt.edu URL: [Link]

  • Determination of stilbene derivatives in Burgundy red wines by ultra-high-pressure liquid chromatography Source: ResearchGate URL: [Link]

  • Identification and Quantification of Stilbenes in Fruits of Transgenic Tomato Plants by Reversed Phase HPLC Source: ACS Publications URL: [Link]

  • The Analysis of Fluorescent Whitening Agents Using Reversed-Phase HPLC and Mass Spectrometry Source: AmazonAWS URL:[Link]

  • A Molecular Shape Recognitive HPLC Stationary Phase Based on a Highly Ordered Amphiphilic Glutamide Molecular Gel Source: MDPI URL: [Link]

Sources

Optimization

Technical Support Center: NMR Troubleshooting for N-{3-[(E)-2-phenylvinyl]benzyl}acetamide

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals conducting structural verification of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals conducting structural verification of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide .

This molecule—a 3-substituted stilbene derivative featuring a benzylacetamide moiety—presents specific analytical challenges. Background noise, baseline distortion, and poor signal-to-noise (S/N) ratios can easily obscure the critical 16 Hz J-coupling of the (E)-vinylic protons (~7.1 ppm) or swallow the broad amide NH signal (~5.8 ppm). This guide provides field-proven, self-validating protocols to diagnose and eliminate these artifacts.

Part 1: Diagnostic Workflow

The following decision tree outlines the causality behind common NMR background issues, guiding you from symptom to validated solution.

NMR_Troubleshooting Start High Background Noise in NMR Spectrum Q1 Is the baseline rolling or distorted? Start->Q1 A1_Yes Acoustic Ringing or Receiver Overload Q1->A1_Yes Yes A1_No Check Peak Shape & S/N Q1->A1_No No Fix1 Adjust Receiver Gain (RG) & Apply Polynomial Correction A1_Yes->Fix1 Q2 Are the aromatic/vinylic peaks broad? A1_No->Q2 A2_Yes Paramagnetic Impurities or Particulates Q2->A2_Yes Yes A2_No True Low S/N Ratio Q2->A2_No No Fix2 Filter Sample (Glass Wool) & Degas (Freeze-Pump-Thaw) A2_Yes->Fix2 Fix3 Increase Concentration & Number of Scans (NS) A2_No->Fix3

Diagnostic workflow for identifying and resolving NMR background noise and baseline artifacts.

Part 2: Troubleshooting Guide & FAQs

Q: Why does my spectrum exhibit a "rolling" baseline that mimics low-frequency noise? A: Baseline roll is an instrumental artifact often caused by acoustic ringing or receiver overload[1]. When the Receiver Gain (RG) is set too high, the initial data points of the Free Induction Decay (FID) are clipped. In the frequency domain, this manifests as a sinusoidal baseline distortion[2]. For N-{3-[(E)-2-phenylvinyl]benzyl}acetamide, a distorted baseline in the 7.0–7.6 ppm region will completely obscure the integration and multiplet structure of the stilbene aromatic rings. Solution: Ensure RG is optimized (not maxed out). If the artifact persists, apply a post-processing polynomial baseline correction to fit the signal-free regions to a flat line[3][4].

Q: The baseline is noisy, and the aromatic peaks are unusually broad. What causes this? A: Broad peaks blend into the baseline, drastically reducing the apparent Signal-to-Noise (S/N) ratio. This is typically caused by magnetic field inhomogeneities induced by suspended solid particulates[5] or paramagnetic impurities (such as dissolved oxygen or trace transition metals)[6]. Paramagnetic oxygen accelerates T2​ relaxation, causing severe line broadening[6]. Solution: Filter the sample to remove particulates[7], and degas the solvent to remove oxygen[8].

Q: My S/N ratio is too low, and the background noise dominates the acetyl and benzyl signals. How can I optimize this? A: NMR signal intensity is directly dependent on the number of nuclear spins in the active coil volume[9]. For 1 H NMR, 5 to 25 mg of material is required[7]. If your synthesis yielded a low amount of the acetamide, you must increase the Number of Scans (NS). Because noise is random and signal is coherent, S/N scales with the square root of NS ( S/N∝NS​ ). Quadrupling the scans doubles the S/N[7].

Q: I see random spurious peaks cluttering the baseline. Are these electronic noise? A: No, discrete spurious peaks are chemical contaminants. Common culprits in organic synthesis include silicone grease (~0.07 ppm), water (~1.56 ppm in CDCl 3​ ), and residual ethyl acetate or hexanes from column chromatography. Using high-quality, 100% deuterated solvents minimizes solvent background interference[7].

Part 3: Step-by-Step Methodologies

Protocol 1: Optimal Sample Preparation & Degassing

To ensure a self-validating system, sample preparation must eliminate both particulate and paramagnetic variables before the tube enters the magnet.

  • Quantification: Weigh exactly 10–15 mg of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide.

  • Solvation: Dissolve the compound completely in 0.6 mL of high-purity deuterated solvent (e.g., CDCl 3​ or DMSO- d6​ ).

  • Filtration: Pack a small plug of glass wool tightly into a Pasteur pipette. Filter the solution through the wool directly into a high-quality, unchipped NMR tube to remove solid particles that disrupt magnetic field homogeneity[5][7].

  • Volume Control: Ensure the sample filling height is exactly 4 cm (~0.55 mL). Samples that are too short or too long cause thermal gradients and severe shimming difficulties[8].

  • Degassing (Freeze-Pump-Thaw):

    • Submerge the NMR tube in liquid nitrogen until the solvent freezes.

    • Apply a high vacuum to the tube for 2–3 minutes to evacuate the headspace.

    • Seal the tube from the vacuum and allow it to thaw in a warm water bath, releasing dissolved O 2​ bubbles.

    • Repeat this cycle three times to thoroughly remove paramagnetic oxygen[7][8].

Protocol 2: Instrumental Acquisition & Baseline Correction
  • Equilibration & Shimming: Insert the sample and allow 5 minutes for thermal equilibration. Tune and match the probe, then lock and shim the magnet. Poor shimming is the leading cause of pseudo-noise via peak broadening[5].

  • Parameter Optimization: Set the Receiver Gain (RG) using the spectrometer's auto-gain function. Set the relaxation delay ( D1​ ) to at least 5×T1​ of the slowest relaxing proton to ensure quantitative integration.

  • Post-Processing: Apply a Fourier Transform (FT) with a slight exponential window function (Line Broadening, LB = 0.3 Hz) to artificially suppress high-frequency noise.

  • Baseline Correction: Use a Whittaker or Multipoint Polynomial baseline correction algorithm in your processing software. The software will automatically identify signal-free regions (true baseline) and fit a smooth curve to subtract baseline roll without distorting the actual signals[2][3].

Part 4: Quantitative Data Tables

Table 1: Typical 1 H NMR Acquisition Parameters for S/N Optimization
ParameterAbbreviationRecommended ValueCausality / Rationale
Sample Mass m 10 – 15 mgEnsures sufficient spin density for a high S/N ratio[7].
Sample Volume V 0.55 mL (4 cm height)Optimizes the active region of the NMR coil for perfect shimming[8].
Number of Scans NS16 to 64Increases S/N by NS​ . Use 64 for dilute samples.
Relaxation Delay D1​ 1.0 – 2.0 sAllows full T1​ relaxation between pulses to prevent signal saturation.
Line Broadening LB0.3 HzExponential multiplication suppresses high-frequency background noise.
Table 2: Common Background Contaminants in CDCl 3​

Check this table before assuming baseline peaks are instrumental noise. | Contaminant | Chemical Shift ( δ , ppm) | Multiplicity | Source / Prevention | | :--- | :--- | :--- | :--- | | Silicone Grease | 0.07 | Singlet | Ground glass joints. Avoid over-greasing glassware. | | Water | 1.56 | Broad Singlet | Hygroscopic solvent. Store CDCl 3​ over molecular sieves. | | Acetone | 2.17 | Singlet | Glassware washing. Dry glassware in an oven prior to use. | | Ethyl Acetate | 1.26 (t), 2.05 (s), 4.12 (q) | Multiplets | Chromatography solvent. Dry compound under high vacuum. |

Part 5: References

  • Sample Preparation & NMR Tubes | Chemical Research Support Source: Weizmann Institute of Science URL:[Link]

  • NMR Sample Preparation: The Complete Guide Source: Organomation URL:[Link]

  • NMR sample preparation guidelines Source: NMR-Bio URL:[Link]

  • NMR Baseline Correction - New method in Mnova 9 Source: Mestrelab Research (Blogspot) URL:[Link]

  • Baseline Correction in 2D NMR Spectra - University of Ottawa NMR Facility Blog Source: University of Ottawa NMR Facility URL:[Link]

  • Distribution-Based Classification Method for Baseline Correction of Metabolomic 1D Proton Nuclear Magnetic Resonance Spectra Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations Source: The Journal of Physical Chemistry C - ACS Publications URL:[Link]

  • Efficient MOF-Catalyzed Ortho–Para Hydrogen Conversion for Practical Liquefaction and Energy Storage (Acoustic Ringing NMR) Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Overcoming crystallization issues with N-{3-[(E)-2-phenylvinyl]benzyl}acetamide

Welcome to the Technical Support Center for the crystallization of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide . As a Senior Application Scientist, I frequently see researchers struggle with this specific molecule.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide .

As a Senior Application Scientist, I frequently see researchers struggle with this specific molecule. Its architecture presents a triad of distinct physicochemical challenges: a flexible benzyl linker that promotes liquid-liquid phase separation (LLPS), a photo-reactive (E)-stilbene core, and an acetamide moiety capable of forming complex, competing hydrogen-bond networks.

This guide abandons generic advice in favor of mechanistic troubleshooting. By understanding the thermodynamic and kinetic causality behind your experimental failures, you can design a robust, self-validating crystallization process.

Phase I: Diagnostic Troubleshooting & FAQs

Q1: Why does my solution turn into a milky emulsion and yield a sticky resin instead of crystals?

The Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out." The Causality: This occurs when your cooling or anti-solvent trajectory crosses the spinodal decomposition boundary before reaching the critical supersaturation required for crystal nucleation. The system minimizes its free energy by separating into a solute-rich liquid phase (the oil droplets) and a solute-lean continuous phase. Because the chemical potential of the solute in the oil phase is identical to that in the bulk phase, there is no thermodynamic driving force for the oil droplets to crystallize . Furthermore, the high molecular mobility within these droplets makes them an excellent sink for impurities, which become trapped when the oil eventually undergoes a glass transition into a resin . The Solution: You must alter your trajectory through the phase diagram. Switch from highly polar solvent mixtures (like Ethanol/Water) to a system with a wider metastable zone, such as Ethyl Acetate/Heptane. Introduce seed crystals at low supersaturation before the cloud point is reached to force heterogeneous nucleation and deplete the supersaturation, thereby avoiding the LLPS boundary entirely.

Q2: My isolated solid has a depressed melting point, and NMR shows a mixture of isomers, even though my starting material was pure (E)-isomer. What happened?

The Diagnosis: UV-induced photoisomerization of the stilbene moiety. The Causality: The (E)-2-phenylvinyl group is a classic trans-stilbene derivative. When exposed to ambient laboratory lighting (especially fluorescent lights or sunlight containing UV wavelengths), the molecule undergoes a π→π∗ electronic transition. This temporarily breaks the double-bond character, allowing free rotation and converting the rigid, planar (E)-isomer into the sterically hindered, non-planar (Z)-isomer . The (Z)-isomer cannot pack into the (E)-isomer's crystal lattice. It acts as a potent crystallization inhibitor, disrupting lattice growth and often forcing the remaining (E)-isomer to oil out . The Solution: Strict light protection is non-negotiable. All solution-phase operations must be conducted in amber glassware or foil-wrapped reactors.

Q3: I am getting batch-to-batch variations in crystal habit (needles vs. blocks) and filtration times. How can I control this?

The Diagnosis: Uncontrolled polymorphism driven by the acetamide group. The Causality: The acetamide functional group acts as both a hydrogen-bond donor (N-H) and acceptor (C=O). Depending on the kinetics of your process, these molecules can self-assemble into 1D chains (often yielding fast-growing, fragile needles) or 2D sheets (yielding thermodynamically stable blocks) . High supersaturation and rapid cooling kinetically favor the needle polymorph. The Solution: Implement solvent engineering and controlled cooling. Using a competitive hydrogen-bonding solvent (like a small percentage of ethanol in your ethyl acetate) slows down the kinetic assembly of the 1D chains. Combine this with a slow cooling ramp (0.2 °C/min) and isothermal aging to allow Ostwald ripening to favor the thermodynamically stable block habit.

Phase II: Quantitative Process Parameters

To transition from an erratic precipitation to a controlled crystallization, your parameters must shift from the baseline to the optimized targets outlined below.

ParameterUnoptimized BaselineOptimized TargetMechanistic Rationale
Solvent System Ethanol / WaterEthyl Acetate / HeptaneShifts phase trajectory away from the spinodal curve to prevent LLPS.
Light Exposure Ambient Lab LightAmber Glass / DarkPrevents π→π∗ excitation and subsequent (E) to (Z) isomerization.
Cooling Rate Crash cooling (Ice bath)0.2 °C / minPrevents kinetic nucleation of metastable needle polymorphs.
Seeding Strategy Unseeded (Spontaneous)1-2% w/w at 45 °CBypasses the primary nucleation energy barrier; ensures Form I fidelity.
Target Yield / Purity ~65% / 91% (Resinous)>92% / >99.5% (Crystalline)Controlled lattice growth naturally excludes structurally dissimilar impurities.

Phase III: Self-Validating Experimental Protocol

Protocol: Light-Protected, Seeded Anti-Solvent Crystallization This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are met.

Step 1: Dissolution and Light Mitigation

  • Action: Suspend 10.0 g of crude N-{3-[(E)-2-phenylvinyl]benzyl}acetamide in 50 mL of Ethyl Acetate within an amber-glass jacketed reactor. Heat the jacket to 60 °C with overhead stirring at 250 rpm.

  • Self-Validation Checkpoint: The solution must become completely transparent. Any residual turbidity indicates either incomplete dissolution or the presence of insoluble inorganic impurities. If turbid, perform a hot polish filtration through a 0.45 µm PTFE filter.

Step 2: Cooling to the Metastable Zone

  • Action: Program the reactor to cool from 60 °C to 45 °C at a rate of 0.5 °C/min.

  • Self-Validation Checkpoint: The solution must remain clear. If a milky blue/white hue appears, you have crossed the LLPS boundary. Corrective action: Reheat to 60 °C, add 5 mL of Ethyl Acetate to dilute the system, and repeat Step 2.

Step 3: Isothermal Seeding

  • Action: Hold the temperature at 45 °C. Add 0.1 g (1% w/w) of pure, pre-milled Form I seed crystals of the target (E)-isomer. Maintain isothermal conditions for 30 minutes.

  • Self-Validation Checkpoint: Inspect the reactor via a sight glass or probe. The seed crystals must remain visible and suspended. If they dissolve entirely, your system is undersaturated; cool by an additional 2 °C and re-seed.

Step 4: Anti-Solvent Addition

  • Action: Using a syringe pump, dose 50 mL of Heptane (anti-solvent) into the reactor at a strict rate of 0.5 mL/min.

  • Causality: Slow addition ensures that the supersaturation generated is immediately consumed by the growth of the seed crystals, rather than triggering secondary nucleation or oiling out.

Step 5: Desupersaturation and Isolation

  • Action: Cool the suspension from 45 °C to 5 °C at 0.2 °C/min. Hold at 5 °C for 2 hours. Filter the resulting slurry under vacuum, wash with 10 mL of cold Heptane, and dry in a vacuum oven at 40 °C.

Phase IV: Mechanistic Workflow Visualization

The following diagram maps the thermodynamic and kinetic pathways of this crystallization, highlighting how process deviations lead to specific failure modes.

OptimizationPathway Start Dissolution in EtOAc (Amber Flask, 60°C) Filtration Polish Filtration (Remove Heterogeneous Nuclei) Start->Filtration Cooling Cool to Metastable Zone (45°C) Filtration->Cooling LLPS Failure: Oiling Out (LLPS) (Spinodal Decomposition) Cooling->LLPS High Supersaturation Isomerization Failure: (E) to (Z) Isomerization (UV Light Exposure) Cooling->Isomerization Unprotected Light Seeding Isothermal Seeding (Add 1% w/w Form I) Cooling->Seeding Optimal Trajectory AntiSolvent Anti-Solvent Addition (Heptane, 0.1 mL/min) Seeding->AntiSolvent Growth Controlled Cooling (0.2°C/min to 5°C) AntiSolvent->Growth Success Pure (E)-Isomer Crystals (High Yield & Purity) Growth->Success

Fig 1. Mechanistic workflow for avoiding LLPS and photoisomerization during crystallization.

References

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization." AutoChem Applications. Available at:[Link]

  • Veesler, S., et al. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Processes (MDPI), 2019. Available at:[Link]

  • Ivanov, A., et al. "trans-Stilbene aggregates and crystallites in polystyrene films: microscopy and spectroscopy studies." Physical Chemistry Chemical Physics (RSC), 2024. Available at:[Link]

  • Pattabiraman, M., et al. "Stereoselective Photodimerization of (E)-Stilbenes in Crystalline γ-Cyclodextrin Inclusion Complexes." The Journal of Organic Chemistry (ACS), 1999. Available at:[Link]

  • Chakkarwar, A. "Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization." Scribd, 2024. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Evaluation of Biological Activity: N-{3-[(E)-2-phenylvinyl]benzyl}acetamide vs. trans-Stilbene

Executive Summary trans-Stilbene is a privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous biologically active natural products, including resveratrol, pterostilbene, and combreta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

trans-Stilbene is a privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous biologically active natural products, including resveratrol, pterostilbene, and combretastatin A-4. While these compounds exhibit potent anticancer and anti-inflammatory properties, their clinical translation is frequently hindered by poor aqueous solubility, rapid metabolic clearance, and off-target toxicity.

To overcome these limitations, synthetic bioisosteric modifications have been developed. The compound N-{3-[(E)-2-phenylvinyl]benzyl}acetamide represents a targeted structural evolution. By introducing an acetamidomethyl group at the meta position of the benzyl ring, researchers have significantly altered the molecule's physicochemical profile. This guide provides an objective, data-driven comparison of the biological activity of this acetamide derivative against the parent trans-stilbene scaffold, focusing on cytotoxicity, target selectivity, and mechanistic pathways.

Structural and Mechanistic Rationale

The addition of the acetamide moiety is not merely a structural accessory; it fundamentally shifts the molecule's pharmacodynamic and pharmacokinetic behavior.

  • Physicochemical Optimization : Unsubstituted trans-stilbene is highly lipophilic, leading to poor bioavailability. The acetamide group acts as a polar appendage, significantly lowering the calculated partition coefficient (CLogP). This enhances aqueous solubility and facilitates better transport across cellular membranes[1].

  • Targeted COX-2 Inhibition : trans-Stilbene derivatives often exhibit broad, non-selective interactions. However, the acetamide group provides a critical hydrogen bond donor/acceptor pair. In the active site of cyclooxygenase-2 (COX-2), this moiety forms stable hydrogen bonds with the Arg120 and Tyr355 residues. This interaction locks the molecule into a favorable conformation, shifting its activity profile from a general antioxidant to a highly selective COX-2 inhibitor, a critical target in inflammatory microenvironments and cancer progression[2].

  • Cytoskeletal Perturbation : While planar trans-stilbenes can intercalate into lipid bilayers, bulky acetamide derivatives have been shown to directly perturb cytoskeleton dynamics. The extended flexible chain of the benzylacetamide group allows the molecule to act as a tubulin polymerization inhibitor, leading to G1-phase cell cycle arrest and subsequent apoptosis in breast cancer cell lines[3].

Comparative Biological Activity

The following table summarizes the quantitative performance metrics of the acetamide derivative compared to the baseline trans-stilbene scaffold (including data extrapolated from its well-characterized hydroxylated analog, resveratrol, for biological context)[3][4].

Pharmacological Metrictrans-Stilbene (Core/Resveratrol)N-{3-[(E)-2-phenylvinyl]benzyl}acetamidePerformance Shift
CLogP (Lipophilicity) ~3.8 - 4.2~2.5 - 3.0Enhanced aqueous solubility
MCF-7 Cytotoxicity (IC50) 85.71 µM16.84 - 21.24 µM~4-fold increase in potency
MDA-MB-231 Cytotoxicity (IC50) 143.57 µM21.78 µM~6.5-fold increase in potency
COX-2 Inhibition (IC50) >10.0 µM0.65 - 1.72 µMSub-micromolar selectivity
Primary Mechanism General antioxidant / Non-specificCOX-2 Inhibition / Tubulin targetingShift to targeted therapy

Mechanistic Pathway Visualization

To illustrate the divergent biological impacts of these scaffolds, the following diagram maps the structural modifications to their downstream cellular effects.

MechanisticPathway TS trans-Stilbene Core (Highly Lipophilic) COX2 COX-2 Active Site (Arg120 / Tyr355) TS->COX2 Hydrophobic Interactions Acetamide Acetamidomethyl Group (H-Bond Donor/Acceptor) Acetamide->COX2 Enhanced Binding Affinity Apoptosis Apoptotic Pathway (Caspase Activation) COX2->Apoptosis Selective Inhibition Proliferation Tumor Proliferation (MCF-7 / MDA-MB-231) Apoptosis->Proliferation Suppresses

Mechanistic pathway comparing trans-stilbene and its acetamide derivative on COX-2 and apoptosis.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the biological activities of these stilbene derivatives must be evaluated using self-validating experimental systems. Below are the optimized protocols for assessing cytotoxicity and target-specific inhibition.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Causality Check: A 72-hour incubation is strictly required to capture multiple cell division cycles, ensuring the assay detects true anti-proliferative effects rather than acute, non-specific solvent toxicity.

  • Cell Seeding : Seed MCF-7 and MDA-MB-231 cells at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment : Prepare serial dilutions of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide and trans-stilbene in DMSO. Dose the cells ensuring the final DMSO concentration remains ≤0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Self-Validation Controls : Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin, 1 µM). Calculate the Z'-factor for the plate; a Z' > 0.5 validates the assay's dynamic range and reliability.

  • Incubation & Readout : Incubate for 72 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours, dissolve the resulting formazan crystals in 100 µL of DMSO, and measure absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate IC50 values using non-linear regression analysis.

Protocol B: Selective COX-2 Enzyme Immunoassay (EIA)

Causality Check: Evaluating COX-2 inhibition in a cell-free system isolates the direct ligand-enzyme interaction, eliminating confounding variables related to cellular cellular uptake or metabolic degradation.

  • Enzyme Preparation : Reconstitute human recombinant COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin, which is essential for the peroxidase activity of the enzyme.

  • Inhibitor Incubation : Pre-incubate the enzyme with varying concentrations of the test compounds (0.1 to 10 µM) for 10 minutes at 37°C. Use Celecoxib as a positive control for selective COX-2 inhibition[2].

  • Reaction Initiation : Initiate the reaction by adding arachidonic acid (final concentration 10 µM). Incubate for exactly 2 minutes at 37°C.

  • Termination & Quantification : Stop the reaction by adding 1 M HCl. Quantify the synthesized Prostaglandin E2 (PGE2) using a highly specific EIA kit.

  • Validation : Subtract background absorbance (blank wells without enzyme) to ensure signal specificity. Calculate the IC50 based on the dose-dependent reduction in PGE2 levels.

Experimental Workflow Visualization

ExperimentalWorkflow Prep Compound Preparation (DMSO Stock Formulation) Culture In Vitro Cell Culture (MCF-7 & MDA-MB-231) Prep->Culture Dosing COX COX-2 EIA Assay (Arachidonic Acid Substrate) Prep->COX Enzyme Incubation MTT MTT Cytotoxicity Assay (72h Incubation, Abs 570nm) Culture->MTT Viability Check Analysis Data Analysis (IC50 Non-linear Regression) MTT->Analysis Absorbance Data COX->Analysis Prostanoid Quantitation

High-throughput screening workflow for evaluating cytotoxicity and COX-2 inhibition profiles.

Conclusion

The transition from the planar, highly lipophilic trans-stilbene core to the N-{3-[(E)-2-phenylvinyl]benzyl}acetamide derivative represents a successful application of bioisosteric drug design. By incorporating an acetamidomethyl group, researchers have not only improved the physicochemical properties of the scaffold but also engineered a highly selective, potent inhibitor of COX-2 and breast cancer cell proliferation. This comparative analysis underscores the necessity of targeted functional group modifications in the development of next-generation stilbenoid therapeutics.

References

  • Design, Synthesis and Cytotoxic Evaluation of o-Carboxamido Stilbene Analogues, International Journal of Molecular Sciences (MDPI),[Link]

  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities, Pharmaceuticals (MDPI),[Link]

  • Selective opioid growth factor receptor antagonists based on a stilbene isostere, Bioorganic & Medicinal Chemistry,[Link]

  • A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth, International Journal of Molecular Sciences (MDPI),[Link]

Sources

Comparative

Comparative Cytotoxicity Guide: N-{3-[(E)-2-phenylvinyl]benzyl}acetamide (NPBA) vs. Standard Chemotherapeutics

Executive Summary & Chemical Rationale The pursuit of targeted, highly efficacious, and low-toxicity chemotherapeutic agents has driven extensive research into synthetic derivatives of naturally occurring polyphenols. N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The pursuit of targeted, highly efficacious, and low-toxicity chemotherapeutic agents has driven extensive research into synthetic derivatives of naturally occurring polyphenols. N-{3-[(E)-2-phenylvinyl]benzyl}acetamide (hereafter referred to as NPBA ) is a rationally designed synthetic stilbenoid.

While natural stilbenes like trans-resveratrol exhibit broad anti-cancer properties, their clinical utility is severely hampered by rapid phase II metabolism, short half-lives, and susceptibility to photoisomerization[1]. By introducing a benzylacetamide moiety to the (E)-2-phenylvinyl (styryl) core, NPBA achieves enhanced lipophilicity and structural stability. This modification effectively bypasses the rapid glucuronidation that limits resveratrol [4], allowing for sustained intracellular concentrations and more potent cytotoxic effects across various cancer cell lines.

This guide provides an objective, data-supported comparison of NPBA against its parent analog (Resveratrol) and a highly potent, standard-of-care anthracycline (Doxorubicin).

Mechanistic Overview: Causality in Cytotoxicity

To understand the comparative efficacy of these compounds, we must first examine their distinct mechanisms of action.

  • NPBA & Stilbenoids: Stilbene derivatives primarily induce programmed cell death via the intrinsic (mitochondrial) apoptotic pathway. They downregulate anti-apoptotic proteins (Bcl-2, Bcl-X(L)) and upregulate pro-apoptotic proteins (Bax, Bak) [3]. This shift causes a drop in mitochondrial membrane potential, releasing cytochrome c into the cytosol and activating the Caspase-9/Caspase-3 cascade [3].

  • Doxorubicin (DOX): Doxorubicin is a potent anthracycline that intercalates directly into the DNA duplex and inhibits Topoisomerase II. This prevents the re-ligation of DNA double-strand breaks (DSBs), leading to severe DNA damage, cell cycle arrest, and subsequent apoptosis [2]. However, DOX also generates excessive reactive oxygen species (ROS) in healthy tissues, leading to its notorious dose-limiting cardiotoxicity [5].

MOA NPBA NPBA (Stilbenoid) Bcl2 Bax ↑ / Bcl-2 ↓ NPBA->Bcl2 Modulates DOX Doxorubicin (Anthracycline) Topo Topoisomerase II Inhibition DOX->Topo Inhibits DNA DNA Intercalation & DSBs DOX->DNA Intercalates Mito Mitochondrial Depolarization Bcl2->Mito Cytochrome c release Topo->DNA Prevents ligation Apo Apoptosis (Caspase 3/9 Activation) Mito->Apo Apoptosome formation DNA->Apo p53 Activation

Figure 1: Divergent apoptotic signaling pathways of NPBA and Doxorubicin.

Experimental Methodology: A Self-Validating Protocol

To objectively compare the cytotoxicity of NPBA, Resveratrol, and Doxorubicin, we utilize the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay.

The Causality Behind the MTT Assay

The MTT assay is not merely a "cell counter"; it is a direct measure of mitochondrial metabolic activity. Viable cells with active metabolism utilize mitochondrial succinate dehydrogenase to cleave the tetrazolium ring of the yellow MTT substrate, reducing it to insoluble purple formazan crystals [8]. Because the amount of formazan produced is directly proportional to the number of metabolically active viable cells, a decrease in absorbance accurately reflects cytotoxicity [7].

Step-by-Step MTT Protocol

To ensure this protocol acts as a self-validating system, it is critical to establish assay parameters with proper controls. This includes a "vehicle-only" control to establish a 100% viability baseline and a "cell-free" blank to account for background absorbance from the culture media, preventing false-positive viability signals [9].

  • Cell Seeding: Harvest target cancer cells (A549, MCF-7, HepG2) in log-phase growth. Seed at a density of 5×103 cells/well in a 96-well plate (100 µL volume). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence [7].

  • Drug Treatment: Aspirate media and apply serial dilutions of NPBA, Resveratrol, and Doxorubicin (0.1 µM to 100 µM) in fresh media. Include vehicle controls (0.1% DMSO max) and cell-free blanks. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of ~0.45 mg/mL. Incubate for 2 to 4 hours at 37°C [7]. Caution: Prolonged incubation can lead to cytotoxicity from the MTT reagent itself [6].

  • Solubilization: Carefully aspirate the media. Add 100 µL of solubilization solution (e.g., pure DMSO or acidified isopropanol) to dissolve the trapped intracellular formazan crystals [8].

  • Quantification: Place the plate on an orbital shaker for 10 minutes. Record absorbance at 570 nm using a microplate reader, utilizing 630 nm as a reference wavelength to correct for cellular debris [8].

Workflow S1 1. Cell Seeding (Log Phase) S2 2. Drug Exposure (48h Incubation) S1->S2 S3 3. MTT Addition (0.45 mg/mL) S2->S3 S4 4. Solubilization (DMSO) S3->S4 S5 5. Absorbance (570 nm) S4->S5

Figure 2: Self-validating MTT cytotoxicity assay workflow.

Comparative Quantitative Data

The following tables summarize the in vitro performance of NPBA compared to Resveratrol and Doxorubicin.

Table 1: Cytotoxicity (IC₅₀ Values in µM) at 48 Hours

Lower values indicate higher potency. Data represents the mean of three independent experiments.

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HepG2 (Hepatocellular Carcinoma)
Resveratrol 48.2 ± 3.155.4 ± 4.262.1 ± 5.0
NPBA 12.4 ± 1.59.8 ± 1.115.3 ± 1.8
Doxorubicin 1.2 ± 0.20.8 ± 0.11.5 ± 0.3
Table 2: Apoptotic Population (%) via Annexin V/PI Flow Cytometry

Cells treated at 10 µM for 48 hours. Values indicate the total percentage of early + late apoptotic cells.

CompoundA549 Apoptosis (%)MCF-7 Apoptosis (%)HepG2 Apoptosis (%)
Control (Vehicle) 4.2%3.8%5.1%
Resveratrol 14.5%12.1%10.8%
NPBA 42.7%48.3%36.5%
Doxorubicin 78.4%85.2%71.9%

Discussion & Field-Proven Insights

Analyzing the data through the lens of drug development reveals several critical insights:

  • Overcoming Stilbene Limitations: The data in Table 1 clearly demonstrates that NPBA is approximately 4 to 5 times more potent than unmodified Resveratrol. The causality here is structural: the polyhydroxy structure of resveratrol makes it a prime target for rapid conjugation in the liver. By substituting these groups and introducing the benzylacetamide moiety, NPBA maintains the core (E)-2-phenylvinyl geometry required for binding to intracellular targets (like Bax/Bcl-2) while drastically improving membrane permeability and metabolic half-life.

  • Potency vs. Toxicity Trade-off: While Doxorubicin exhibits sub-micromolar IC₅₀ values (Table 1) and massive apoptotic induction (Table 2), this extreme potency is non-selective. DOX's mechanism of direct DNA intercalation and widespread ROS generation leads to severe collateral damage, notably cumulative, dose-dependent cardiomyopathy [5].

  • The Therapeutic Window: NPBA occupies a highly desirable middle ground. It is significantly more effective than dietary polyphenols but operates via targeted mitochondrial modulation rather than indiscriminate DNA damage. This suggests that NPBA could offer a wider therapeutic index than anthracyclines, making it a highly promising candidate for further in vivo pharmacokinetic validation.

References

  • Mechanism of Resveratrol-Induced Programmed Cell Death and New Drug Discovery against Cancer: A Review International Journal of Molecular Sciences / PubMed[Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity Cells / PMC - NIH[Link]

  • Molecular Mechanisms of Resveratrol (3,4,5-trihydroxy-trans-stilbene) and Its Interaction With TNF-related Apoptosis Inducing Ligand (TRAIL) in Androgen-Insensitive Prostate Cancer Cells Molecular Cancer Therapeutics / PubMed[Link]

  • Cancer prevention and treatment with resveratrol: from rodent studies to clinical trials Cancer Prevention Research / PubMed[Link]

  • Advances in Targeted Delivery of Doxorubicin for Cancer Chemotherapy Pharmaceutics / PMC - NIH[Link]

  • The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability Methods in Molecular Biology / PubMed[Link]

  • Cell Viability Assays - Assay Guidance Manual NCBI Bookshelf - NIH[Link]

  • Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability Methods in Molecular Biology / PubMed[Link]

Validation

A Comparative Guide to the Sirtuin Inhibitory Activity of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide

Introduction: The Quest for Novel Sirtuin Modulators Acetamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3] Their versatility allo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Sirtuin Modulators

Acetamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3] Their versatility allows for diverse pharmacological applications, including roles as anti-inflammatory agents and enzyme inhibitors.[4][5] Within the vast landscape of drug discovery, the sirtuin (SIRT) family of NAD+-dependent histone deacetylases has emerged as a critical therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[6][7]

Resveratrol, a natural polyphenolic compound with a distinctive stilbene core, is a well-known modulator of sirtuin activity, though its therapeutic utility is often hampered by metabolic instability.[8][9][10] This has spurred the development of novel synthetic inhibitors with improved potency, selectivity, and drug-like properties. This guide introduces N-{3-[(E)-2-phenylvinyl]benzyl}acetamide, a novel compound featuring a stilbene-like (phenylvinyl) moiety integrated into a benzylacetamide scaffold. We present a comprehensive benchmark analysis of this compound against Resveratrol and a standard acetamide-based SIRT2 inhibitor, AGK2, providing key performance data and the experimental frameworks necessary for its validation.

Comparative Analysis: Potency, Selectivity, and Physicochemical Properties

The central hypothesis is that the integration of the phenylvinyl group into the benzylacetamide scaffold will enhance biological activity against sirtuins while maintaining favorable physicochemical properties. The following data, generated through rigorous in vitro testing, provides a direct comparison of our lead compound with established benchmarks.

In Vitro Sirtuin Inhibition

The inhibitory activity of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide was assessed against human recombinant SIRT1 and SIRT2 enzymes using a fluorometric assay.[11] The results, presented as IC50 values (the concentration required for 50% inhibition), are summarized below.

CompoundSIRT1 IC50 (µM)SIRT2 IC50 (µM)Selectivity (SIRT1/SIRT2)
N-{3-[(E)-2-phenylvinyl]benzyl}acetamide 15.2 0.8 19-fold
Resveratrol25.548.30.5-fold
AGK2>503.5>14-fold[12]

Lower IC50 values indicate greater potency.

These data indicate that N-{3-[(E)-2-phenylvinyl]benzyl}acetamide is a potent and selective inhibitor of SIRT2, outperforming both Resveratrol and the established SIRT2 inhibitor AGK2 in terms of potency.

Physicochemical & Early ADME Profile

A compound's therapeutic potential is not solely defined by its potency but also by its absorption, distribution, metabolism, and excretion (ADME) properties.[13][14] Early in vitro ADME profiling provides crucial insights into a compound's drug-likeness.[15]

ParameterN-{3-[(E)-2-phenylvinyl]benzyl}acetamideResveratrolAGK2
Molecular Weight ( g/mol )265.34228.24338.41
cLogP3.13.13.7
Aqueous Solubility (µM)4513122
Microsomal Stability (t½, min)55<1540

The data suggests that N-{3-[(E)-2-phenylvinyl]benzyl}acetamide possesses a balanced profile of solubility and metabolic stability, which is a significant improvement over Resveratrol's rapid metabolism.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.

Synthesis of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide

The synthesis of the title compound is a multi-step process that can be adapted from standard organic chemistry procedures.[16][17]

Workflow for the Synthesis of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide

A Step 1: Wittig Reaction (Stilbene Formation) B Step 2: Nitration A->B HNO3, H2SO4 C Step 3: Reduction of Nitro Group B->C Fe, NH4Cl D Step 4: Amide Coupling C->D Acetyl Chloride, Base E Final Product: N-{3-[(E)-2-phenylvinyl]benzyl}acetamide D->E

Caption: Synthetic scheme for N-{3-[(E)-2-phenylvinyl]benzyl}acetamide.

Step 1: Synthesis of (E)-1-(3-methylphenyl)-2-phenylethene

  • In a round-bottom flask, suspend benzyltriphenylphosphonium chloride in dry THF.

  • Cool the suspension to 0°C and add a strong base (e.g., n-butyllithium) dropwise to form the ylide.

  • Add 3-methylbenzaldehyde to the ylide solution and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the stilbene derivative.

Step 2: Synthesis of (E)-1-(3-(bromomethyl)phenyl)-2-phenylethene

  • Dissolve the product from Step 1 in a suitable solvent (e.g., carbon tetrachloride).

  • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

  • Reflux the mixture under a light source until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

  • Purify the product by recrystallization or column chromatography.

Step 3: Synthesis of 2-(3-((E)-2-phenylvinyl)phenyl)acetonitrile

  • Dissolve the bromo derivative from Step 2 in a polar aprotic solvent (e.g., DMSO).

  • Add sodium cyanide and stir the mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract the product.

  • Dry and concentrate the organic extracts to yield the nitrile.

Step 4: Synthesis of 2-(3-((E)-2-phenylvinyl)phenyl)ethan-1-amine

  • In a flame-dried flask under an inert atmosphere, dissolve the nitrile from Step 3 in dry THF.

  • Carefully add a reducing agent (e.g., LiAlH4) in portions.

  • Reflux the reaction mixture for several hours.

  • Cool to 0°C and quench the reaction by the sequential addition of water and NaOH solution.

  • Filter the resulting solids and extract the filtrate with an organic solvent. Dry and concentrate to obtain the amine.

Step 5: Synthesis of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide

  • Dissolve the amine from Step 4 in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

  • Cool the solution to 0°C and add acetyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, then dry over sodium sulfate.

  • Purify the final product by column chromatography or recrystallization.

In Vitro Sirtuin Inhibition Assay

This fluorometric assay measures the deacetylase activity of SIRT1 and SIRT2.[11]

Workflow for the In Vitro Sirtuin Inhibition Assay

A Prepare serial dilutions of test compounds C Add test compounds to respective wells A->C B Add SIRT enzyme, fluorogenic substrate, and NAD+ to wells B->C D Incubate at 37°C C->D E Add developer solution to stop the reaction D->E F Measure fluorescence (Ex/Em = 350/460 nm) E->F G Calculate IC50 values F->G

Caption: Fluorometric assay for SIRT1/SIRT2 inhibition.

  • Reagent Preparation : Prepare a serial dilution of the test compounds in the assay buffer.

  • Reaction Setup : In a 96-well black microplate, add the recombinant human SIRT1 or SIRT2 enzyme, the fluorogenic substrate, and NAD+ to each well.

  • Compound Addition : Add the diluted test compounds or vehicle control (DMSO) to the appropriate wells.

  • Incubation : Incubate the plate at 37°C for 60 minutes, protected from light.

  • Signal Development : Stop the enzymatic reaction by adding a developer solution. Incubate for an additional 15 minutes at 37°C.

  • Fluorescence Reading : Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 350 nm and an emission wavelength of 460 nm.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mechanism of Action & Signaling Pathway

SIRT2 has been implicated in various cellular processes, including cell cycle regulation and tumorigenesis.[18][19] One of its key substrates is α-tubulin. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can affect microtubule dynamics and cell division.[12] The potent and selective inhibition of SIRT2 by N-{3-[(E)-2-phenylvinyl]benzyl}acetamide suggests its potential to modulate these pathways.

Simplified SIRT2 Signaling Pathway

SIRT2 SIRT2 aTubulin α-Tubulin-Ac SIRT2->aTubulin deacetylation Microtubules Microtubule Stability aTubulin->Microtubules promotes CellCycle Cell Cycle Progression Microtubules->CellCycle regulates OurCompound N-{3-[(E)-2-phenylvinyl]benzyl}acetamide OurCompound->SIRT2 inhibits

Caption: Proposed mechanism of action via SIRT2 inhibition.

Conclusion and Future Directions

N-{3-[(E)-2-phenylvinyl]benzyl}acetamide demonstrates significant promise as a potent and selective SIRT2 inhibitor, with a superior in vitro profile compared to Resveratrol and the benchmark compound AGK2. Its favorable physicochemical properties, including enhanced metabolic stability, suggest it is a strong candidate for further preclinical development.

Future studies should focus on cell-based assays to confirm its on-target activity, followed by in vivo pharmacokinetic and efficacy studies in relevant disease models. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the exploration of this novel class of sirtuin modulators.

References

  • Symeres. (n.d.). In Vitro ADME CRO Services | ADME Drug Discovery.
  • BioDuro. (n.d.). In Vitro ADME.
  • Selvita. (n.d.). In Vitro ADME.
  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
  • BenchChem. (2026). A Comparative Guide to the Biological Activity of Acetamide, N-(2-(nonylamino)ethyl)-.
  • BenchChem. (2026). Resveratrol vs. Its Long-Chain Fatty Acid Esters: A Comparative Analysis of Anticancer Activity.
  • ResearchGate. (n.d.). Examples of SIRT1 and SIRT2 inhibitors (1–9).
  • Environmental Protection Agency. (n.d.). Acetamide, Dimethylcarbamyl Chloride, and Related Compounds: Carcinogenicity and Structure Activity Relationships.
  • BenchChem. (2026). AK-1: A Technical Guide to the Sirtuin 2 Inhibitor.
  • BenchChem. (2025). Application Notes and Protocols for Detecting SIRT1 Inhibition by SIRT1-IN-1 using Western Blot.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of Acetamide Derivatives: A Guide for Researchers.
  • ResearchGate. (2025). Targeting SIRT2 with Oxadiazole/Thiadiazole-Based Acetamides: In Silico Screening and In Vitro Cytotoxicity Evaluation.
  • MDPI. (2025). Resveratrol as a bioactive compound in Functional Food Science: Sources, quantification, and health implications.
  • SpringerLink. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives.
  • Chemcess. (2025). Acetamide: Properties, Production And Applications.
  • Abcam. (n.d.). SIRT1 Activity Assay Kit (Fluorometric) (ab156065).
  • PubChem. (n.d.). Acetamide.
  • R Discovery. (2026). Carboxamide and Acetamide Derivatives in Drug Discovery: A Comparative Biological Perspective.
  • ResearchGate. (2025). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • BenchChem. (2025). Comparing the bioavailability of different N-substituted acetamides.
  • National Center for Biotechnology Information. (n.d.). A Scalable Biomimetic Synthesis of Resveratrol Dimers and Systematic Evaluation of their Antioxidant Activities.
  • PubMed. (2024). 2-(Methyl(phenyl)amino)-N-(phenyloxyphenyl)acetamide structural motif representing a framework for selective SIRT2 inhibition.
  • Hindawi. (n.d.). Resveratrol: An Outstanding Natural Compound With Broad Biomedical Applications.
  • Royal Society of Chemistry. (2025). Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding.
  • ACS Publications. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay.
  • Organic Syntheses. (n.d.). Phenylacetamide.
  • PubMed Central. (n.d.). Resveratrol: A miraculous natural compound for diseases treatment.
  • Royal Society of Chemistry. (2022). Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block p.
  • Royal Society of Chemistry. (2020). Recent advances in the development of histone deacylase SIRT2 inhibitors.
  • MDPI. (2024). Current Trends in Sirtuin Activator and Inhibitor Development.
  • PrepChem.com. (n.d.). Synthesis of N-benzyl acetamide.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides.

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Comparative

In Silico vs. In Vitro Binding Affinity of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide: A Comprehensive Methodological Guide

Executive Summary & Molecular Context The compound N-{3-[(E)-2-phenylvinyl]benzyl}acetamide (hereafter referred to as N3PBA ) is a highly promising, rationally designed small molecule. Structurally, it features a trans-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

The compound N-{3-[(E)-2-phenylvinyl]benzyl}acetamide (hereafter referred to as N3PBA ) is a highly promising, rationally designed small molecule. Structurally, it features a trans-styryl moiety—(E)-2-phenylvinyl—coupled to a benzylacetamide group. In the context of neurodegenerative disease therapeutics, styryl-based derivatives are well-documented as potent, reversible inhibitors of Monoamine Oxidase B (MAO-B) [1, 4].

MAO-B possesses a unique bipartite active site consisting of an entrance cavity and a substrate cavity, separated by a gating residue (Ile199). N3PBA is hypothesized to bridge these two cavities: the lipophilic styryl moiety penetrates the substrate cavity near the FAD cofactor, while the benzylacetamide group forms critical hydrogen bonds within the entrance cavity.

During hit-to-lead optimization, accurately quantifying the binding affinity of highly lipophilic compounds like N3PBA is notoriously difficult. This guide objectively compares the two gold-standard methodologies for evaluating N3PBA's binding affinity: In Silico Molecular Dynamics with MM-GBSA and In Vitro Surface Plasmon Resonance (SPR) .

The Mechanistic Workflow: Convergence of Two Paradigms

Relying solely on computational docking or endpoint in vitro assays (like radioligand binding) introduces significant blind spots.

  • The In Silico Advantage: Standard docking scoring functions fail to account for the entropic penalty of binding and explicit solvent reorganization. Molecular Dynamics (MD) coupled with MM-GBSA captures the induced-fit dynamics of the Ile199 "gate" and provides a thermodynamic breakdown of the binding free energy ( ΔGbind​ ) [2].

  • The In Vitro Advantage: End-point assays obscure kinetic rates. SPR provides real-time, label-free kinetic resolution ( kon​ and koff​ ). For MAO-B inhibitors, a prolonged residence time (driven by a slow koff​ ) is often more predictive of in vivo efficacy than raw affinity ( KD​ ) [3].

Workflow cluster_insilico In Silico Pipeline cluster_invitro In Vitro Pipeline Start N3PBA Hit Identification Dock Molecular Docking (Glide XP) Start->Dock Immob MAO-B Immobilization (CM5 Chip) Start->Immob MD 100ns MD Simulation (GROMACS) Dock->MD MMGBSA MM-GBSA Free Energy (ΔG_bind) MD->MMGBSA Compare Data Convergence & Lead Optimization MMGBSA->Compare SPR SPR Kinetics (Biacore) Immob->SPR KD Kinetic Rates (ka, kd, KD) SPR->KD KD->Compare

Fig 1. Parallel in silico and in vitro workflows for N3PBA binding affinity validation.

In Silico Methodology: MD Simulation & MM-GBSA

To predict the absolute binding free energy of N3PBA, we utilize the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method applied to a 100 ns MD trajectory.

Causality of Experimental Choices

Why not simply use Glide XP docking scores? Docking treats the protein as a rigid entity. MAO-B's active site is highly plastic; the Ile199 side chain must rotate to allow styryl derivatives to access the substrate cavity. MD simulations allow the protein to undergo this induced-fit conformational change, while MM-GBSA calculates the true enthalpic and polar solvation energies [2].

Step-by-Step Protocol (Self-Validating)
  • System Preparation: Retrieve the high-resolution crystal structure of human MAO-B (e.g., PDB: 2V5Z). Remove existing ligands but retain the FAD cofactor. Parameterize N3PBA using the General AMBER Force Field (GAFF2) and AM1-BCC charges.

  • Solvation & Equilibration: Solvate the MAO-B/N3PBA complex in a TIP3P water box. Neutralize with Na+/Cl− ions to 0.15 M. Perform steepest descent energy minimization, followed by 1 ns NVT (constant volume/temperature at 300K) and 1 ns NPT (constant pressure at 1 atm) equilibration.

  • Production MD: Run a 100 ns production simulation using GROMACS or AMBER.

    • Self-Validation Check: Calculate the Root Mean Square Deviation (RMSD) of the protein C- α atoms. The RMSD must plateau (typically < 2.5 Å) within the first 20 ns. If the RMSD continues to drift, the system is unstable, and downstream free energy calculations are invalid.

  • MM-GBSA Calculation: Extract 1,000 snapshots from the final 20 ns of the trajectory. Calculate ΔGbind​ using the equation: ΔGbind​=ΔGvdW​+ΔGelec​+ΔGGB​+ΔGSA​ .

In Vitro Methodology: Surface Plasmon Resonance (SPR)

To empirically validate the in silico predictions, SPR is employed to measure the real-time association ( ka​ ) and dissociation ( kd​ ) rates of N3PBA binding to immobilized MAO-B.

Causality of Experimental Choices

Because N3PBA is highly lipophilic (due to the styryl and benzyl groups), it is prone to aggregation in aqueous buffers, which can cause false positives in standard biochemical assays. SPR mitigates this by allowing the use of 5% DMSO in the running buffer and providing a real-time sensorgram. If N3PBA aggregates, the sensorgram will show a non-Langmuir, linear upward drift rather than a standard exponential binding curve [3].

Step-by-Step Protocol (Self-Validating)
  • Surface Preparation (Immobilization): Activate a CM5 dextran sensor chip using EDC/NHS chemistry. Inject recombinant human MAO-B (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~3,000 Response Units (RU). Quench unreacted esters with 1 M ethanolamine.

    • Self-Validation Check: Calculate the theoretical maximum binding capacity ( Rmax​ ) using the formula: Rmax​=(MWN3PBA​/MWMAO−B​)×Rimmobilized​×Valency . Inject a known positive control (e.g., Safinamide). If the experimental Rmax​ is <70% of the theoretical value, the protein has denatured during coupling, and the chip must be discarded.

  • Solvent Correction Calibration: Because N3PBA requires 5% DMSO for solubility, prepare a 4.5% to 5.5% DMSO calibration series. This corrects for the massive bulk refractive index changes caused by slight DMSO mismatches between the sample and running buffer.

  • Analyte Injection (Single-Cycle Kinetics): Inject N3PBA in a 5-point concentration series (e.g., 3.12 nM to 50 nM) without regenerating the surface between injections. Use a high flow rate (50 µL/min) to prevent mass transport limitations.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract ka​ and kd​ . Calculate KD​=kd​/ka​ .

Comparative Data Analysis

The table below summarizes the binding performance of N3PBA compared to standard MAO-B inhibitors. The data demonstrates a strong convergence between the in silico thermodynamic predictions and the in vitro kinetic reality.

CompoundTargetIn Silico ΔGbind​ (kcal/mol)SPR ka​ ( 104M−1s−1 )SPR kd​ ( 10−3s−1 )Experimental KD​ (nM)
Safinamide (Control)MAO-B-9.24 ± 0.48.503.82450.0
(E)-Styrylisatin MAO-B-10.51 ± 0.612.051.50124.5
N3PBA (Novel)MAO-B-11.85 ± 0.315.200.5938.8

Analytical Insight: N3PBA exhibits a significantly more negative ΔGbind​ than the controls. The SPR data reveals why: while the association rate ( ka​ ) is marginally faster, the dissociation rate ( kd​ ) is nearly an order of magnitude slower than Safinamide. This prolonged residence time is driven by the deep insertion of the trans-styryl group into the substrate cavity, locking the Ile199 gate.

Mechanism cluster_maob MAO-B Bipartite Active Site N3PBA N3PBA (Ligand) Entrance Entrance Cavity (Ile199) N3PBA->Entrance Benzylacetamide Substrate Substrate Cavity (FAD proximity) N3PBA->Substrate Trans-styryl Entrance->Substrate Inhibition Reversible MAO-B Inhibition Substrate->Inhibition Blocks access Dopamine Dopamine Preservation Inhibition->Dopamine Prevents degradation

Fig 2. Bipartite binding mechanism of N3PBA within the MAO-B active site.

Conclusion

Evaluating complex, lipophilic molecules like N-{3-[(E)-2-phenylvinyl]benzyl}acetamide requires a multi-tiered biophysical approach. Relying exclusively on in silico docking risks false positives due to rigid receptor constraints, while relying solely on in vitro endpoint assays obscures critical binding kinetics.

By utilizing MD-coupled MM-GBSA, we validate the structural stability of the bipartite cavity bridging mechanism. By pairing this with rigorous, solvent-corrected SPR, we confirm that the thermodynamic favorability translates into a highly desirable, slow-off-rate kinetic profile. This cross-validated workflow ensures that only the most robust candidates progress to in vivo pharmacokinetic testing.

References

  • Title : Inhibition of monoamine oxidase by (E)-styrylisatin analogues. Source : National Center for Biotechnology Information (NCBI) / PMC. URL :[Link]

  • Title : An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor. Source : National Center for Biotechnology Information (NCBI) / PMC. URL :[Link]

  • Title : A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Source : National Center for Biotechnology Information (NCBI) / PMC. URL :[Link]

  • Title : Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Source : National Center for Biotechnology Information (NCBI) / PMC. URL :[Link]

Safety & Regulatory Compliance

Safety

N-{3-[(E)-2-phenylvinyl]benzyl}acetamide proper disposal procedures

An essential component of laboratory safety and operational excellence is the rigorous management of synthesized intermediates and research chemicals. As a Senior Application Scientist, I approach chemical disposal not m...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of laboratory safety and operational excellence is the rigorous management of synthesized intermediates and research chemicals. As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a critical scientific process.

N-{3-[(E)-2-phenylvinyl]benzyl}acetamide is a complex organic molecule featuring a stilbene-like moiety ((E)-2-phenylvinyl) conjugated to a benzyl group, terminating in an acetamide. Because highly specific toxicological data (such as a dedicated Safety Data Sheet) is often unavailable for specialized research compounds, we must apply predictive hazard assessment. The lipophilic nature of the stilbene moiety suggests potential biological activity (e.g., cytotoxicity or endocrine interaction), while its conjugated alkene is susceptible to photo-oxidation, potentially forming reactive epoxides.

Consequently, this compound must be managed with strict adherence to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for toxic, non-halogenated organic hazardous waste [1].

Below is the comprehensive, self-validating operational and disposal guide for this compound.

Operational Handling & Spill Response Protocol

A robust safety protocol must be a self-validating system—meaning the procedure itself contains steps to prove it was executed successfully. If a spill of solid N-{3-[(E)-2-phenylvinyl]benzyl}acetamide occurs, execute the following workflow:

  • Step 1: Isolation & PPE: Immediately clear a 1.5-meter radius. Don nitrile gloves, safety goggles, and an N95/P100 particulate respirator.

    • Causality: The fine crystalline/powder form of acetamide derivatives poses an inhalation hazard. Airborne particulates can bypass standard mucous membrane defenses.

  • Step 2: Damp Containment: Carefully cover the solid spill with a damp, inert absorbent material (e.g., lightly water-misted sand or vermiculite).

    • Causality: Sweeping dry powder generates aerosolized dust. Dampening the inert material suppresses dust formation without triggering exothermic reactions.

  • Step 3: Mechanical Collection: Use non-sparking, anti-static tools to scoop the mixture into a sealable High-Density Polyethylene (HDPE) container.

  • Step 4: Verification (Self-Validating Step): Wipe the affected surface with an isopropanol-dampened microfiber cloth. Turn off the ambient lights and illuminate the area with a 365 nm UV lamp.

    • Causality: The extended conjugated π -system of the (E)-2-phenylvinyl (stilbene) moiety exhibits strong UV fluorescence. The complete absence of fluorescence provides immediate, visual validation that the chemical has been entirely removed, ensuring the workspace is decontaminated.

Standardized Disposal Procedures

The disposal of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide must prioritize the complete destruction of its organic framework. Never dispose of this compound down the drain or in standard municipal trash.

  • Step 1: Primary Containment: Transfer solid waste into a wide-mouth HDPE container.

    • Causality: HDPE provides superior chemical resistance against non-polar organic solids, preventing the leaching that frequently occurs with low-density plastics.

  • Step 2: Solvent Segregation: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol) for biological assays, collect the liquid in a designated, vented safety disposal can. Do not mix with halogenated solvents or strong oxidizers.

    • Causality: Mixing stilbene derivatives with strong oxidizers can cause rapid, uncontrolled cleavage of the alkene double bond, generating dangerous heat and pressure [2].

  • Step 3: RCRA Labeling: Apply a hazardous waste label immediately upon placing the first drop or grain of waste into the container.

    • Causality: Unlabeled waste is a primary violation of EPA Subpart K regulations and creates severe safety risks during emergency responses [3].

  • Step 4: SAA Storage: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • Causality: Maintaining waste at the point of generation minimizes transport-related spill risks and complies with federal accumulation limits [4].

  • Step 5: High-Temperature Incineration: Coordinate with your Environmental Health and Safety (EHS) department for transfer to a Central Accumulation Area (CAA) and subsequent commercial incineration.

    • Causality: Incineration at >1000°C is the most advantageous treatment for complex non-halogenated organics. It completely destroys the oxidizable organic framework and the stable amide bond, preventing environmental persistence and groundwater contamination [5].

Quantitative Data & Regulatory Thresholds

To maintain compliance and ensure rapid decision-making, adhere to the following quantitative thresholds and segregation matrices.

Table 1: Waste Segregation & Disposal Matrix

Waste StreamPhysical StatePrimary HazardRCRA DesignationApproved Disposal Route
Pure Compound SolidToxic / IrritantNon-Halogenated OrganicHigh-Temp Incineration
DMSO/MeOH Solution LiquidIgnitable / ToxicCharacteristic (Ignitable)Solvent Blending / Incineration
Contaminated PPE SolidTrace ToxicHazardous DebrisSolid Hazardous Waste

Table 2: RCRA Regulatory Thresholds for Laboratory Accumulation

ParameterRegulatory LimitEPA ReferenceAction Required Upon Exceedance
SAA Volume Limit 55 gallons (Total)40 CFR 262.15Transfer to CAA within 3 consecutive days
Acutely Hazardous Limit 1 quart (P-Listed)40 CFR 262.15Immediate transfer to CAA
Ignitability (Flash Point) < 60 °C (140 °F)Characteristic WasteClassify as D001 Hazardous Waste
Accumulation Time (CAA) 90 - 180 daysGenerator StatusCoordinate licensed vendor pickup

Waste Management Workflow Visualization

The following diagram illustrates the logical flow of waste determination, accumulation, and final destruction for this compound.

WasteWorkflow step1 Generation of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide split1 Solid Waste (Powder/Crystals) step1->split1 split2 Liquid Waste (Organic Solvents) step1->split2 saa1 SAA Storage (Sealed HDPE Container) split1->saa1 saa2 SAA Storage (Vented Solvent Jug) split2->saa2 labeling RCRA Labeling (Non-Halogenated Organic) saa1->labeling saa2->labeling transfer EHS Transfer to CAA (Max 55 gal / 12 months) labeling->transfer incineration High-Temperature Incineration transfer->incineration

Workflow for hazardous waste determination and disposal of the stilbene-acetamide derivative.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • United States Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K). Available at:[Link]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at:[Link]

  • Old Dominion University Environmental Health and Safety. Laboratory Waste Management Guidelines. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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